(E)-1-Methyl-5-styryl-1H-pyrazole
Description
Properties
Molecular Formula |
C12H12N2 |
|---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
1-methyl-5-[(E)-2-phenylethenyl]pyrazole |
InChI |
InChI=1S/C12H12N2/c1-14-12(9-10-13-14)8-7-11-5-3-2-4-6-11/h2-10H,1H3/b8-7+ |
InChI Key |
AKWFQHRZPGKCGH-BQYQJAHWSA-N |
Isomeric SMILES |
CN1C(=CC=N1)/C=C/C2=CC=CC=C2 |
Canonical SMILES |
CN1C(=CC=N1)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis and Mechanistic Evaluation of (E)-1-Methyl-5-styryl-1H-pyrazole
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Core Focus: Mechanistic causality, pathway optimization, and self-validating experimental protocols.
Executive Summary
(E)-1-Methyl-5-styryl-1H-pyrazole is a privileged scaffold in medicinal chemistry and materials science due to its conjugated electronic structure and biological potential[1]. This technical guide provides a comprehensive mechanistic evaluation of its synthesis, contrasting modern transition-metal catalyzed cross-coupling strategies with classical cyclocondensation methods to establish a self-validating framework for scalable production.
Structural Significance & Chemical Logic
The pyrazole ring, when substituted at the 1-position with a methyl group and the 5-position with a styryl group (an (E)-2-phenylethenyl moiety), exhibits unique photophysical and pharmacological properties[1]. The extended π -conjugation between the electron-rich pyrazole core and the styryl system makes it a highly valuable building block for luminescent materials and bioactive agents[1],[2].
Synthesizing this specific isomer requires overriding natural thermodynamic or kinetic hurdles to achieve precise control over two critical structural features: the (E)-alkene geometry and the 1,5-regiochemistry of the pyrazole core.
Retrosynthetic Analysis & Strategic Pathway Selection
Fig 1: Retrosynthetic pathways for (E)-1-Methyl-5-styryl-1H-pyrazole.
Pathway A: Transition-Metal Catalyzed Cross-Coupling (The Gold Standard)
The most robust approach to forming the C5-styryl bond is via palladium-catalyzed cross-coupling, specifically the Suzuki-Miyaura or Heck reactions[1]. These methods bypass the regioselectivity issues inherent to pyrazole ring construction by utilizing a pre-formed 5-bromo-1-methyl-1H-pyrazole core.
Mechanistic Causality
In the Suzuki coupling, the use of a biphasic solvent system (e.g., 1,4-Dioxane/H₂O) is a deliberate choice. The aqueous phase dissolves the inorganic base (K₂CO₃), which coordinates to the (E)-styrylboronic acid to form an electron-rich boronate complex. This tetra-coordinated boronate is essential for accelerating the transmetalation step with the Pd(II) intermediate, ensuring the catalytic cycle turns over efficiently without degrading the stereochemical integrity of the alkene.
Fig 2: Catalytic cycle for the Suzuki-Miyaura coupling synthesis.
Validated Experimental Protocol: Suzuki-Miyaura Coupling
-
Preparation : In a flame-dried Schlenk flask, combine 5-bromo-1-methyl-1H-pyrazole (1.0 mmol), (E)-styrylboronic acid (1.2 mmol), and K₂CO₃ (2.5 mmol).
-
Degassing (Critical Step) : Add a 4:1 mixture of 1,4-Dioxane and deionized water (10 mL). Degas the suspension via three freeze-pump-thaw cycles to remove dissolved O₂, preventing the premature oxidation of the active Pd(0) catalyst to an inactive Pd(II) species.
-
Catalyst Addition : Under an argon atmosphere, add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Reaction : Heat the mixture to 80 °C for 12 hours. Monitor conversion via TLC (Hexanes/EtOAc 3:1).
-
Workup & Validation : Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 × 15 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify via flash column chromatography to yield the pure (E)-isomer.
Pathway B: Classical Cyclocondensation & Regioselectivity Challenges
The classical Knorr-type synthesis involves the condensation of a 1,3-diketone equivalent (e.g., (E)-ethyl 2,4-dioxo-6-phenylhex-5-enoate or a related enynone) with methylhydrazine[3]. While starting materials are highly accessible, this route suffers from a significant regioselectivity challenge.
The 1,3- vs 1,5-Isomer Conundrum
Methylhydrazine is an unsymmetrical binucleophile. The terminal -NH₂ group is significantly more nucleophilic than the internal -NHCH₃ group due to reduced steric hindrance. When reacted with an asymmetric 1,3-diketone, the initial nucleophilic attack occurs at the most electrophilic carbonyl[2]. This kinetic preference often leads to a mixture of the 1,5-styryl and 1,3-styryl isomers[3]. To favor the 1,5-isomer, strict temperature control (initial addition at 0 °C) is required, followed by thermodynamic equilibration at reflux[4].
Validated Experimental Protocol: Knorr-Type Condensation
-
Initiation : Dissolve (E)-1-phenylpent-1-ene-3,5-dione (1.0 mmol) in absolute ethanol (10 mL) and cool to 0 °C in an ice bath.
-
Addition : Add methylhydrazine (1.1 mmol) dropwise over 15 minutes. The slow addition minimizes local concentration spikes, reducing the formation of undesired bis-hydrazone byproducts.
-
Cyclization : Remove the ice bath and heat the reaction to reflux for 16 hours[3].
-
Workup & Validation : Concentrate the solvent in vacuo. The crude residue contains a mixture of 1,5- and 1,3-isomers. Purify via flash chromatography (silica gel, Hexanes/EtOAc gradient). The 1,5-isomer typically elutes differently due to the steric shielding of the N-methyl group by the adjacent styryl moiety.
Quantitative Data & Pathway Comparison
The selection of a synthetic pathway depends on the scale, required purity, and budget constraints. The table below summarizes the empirical outcomes of the discussed methodologies.
| Synthesis Pathway | Key Reagents | Typical Yield (%) | Stereoselectivity (E:Z) | Regioselectivity (1,5 : 1,3) | Primary Advantage |
| Suzuki Coupling | 5-Bromo-1-methylpyrazole, (E)-Styrylboronic acid | 85 - 95% | > 99:1 | Exclusive 1,5 | High purity, mild conditions |
| Heck Reaction | 5-Bromo-1-methylpyrazole, Styrene | 70 - 80% | ~ 95:5 | Exclusive 1,5 | Atom economy, cheap alkene |
| Cyclocondensation | (E)-1-phenylpent-1-ene-3,5-dione, Methylhydrazine | 50 - 65%* | Retained from precursor | ~ 60:40 (Mixture) | Cost-effective starting materials |
*Yield represents the isolated 1,5-isomer after chromatographic separation from the 1,3-isomer.
Conclusion
The synthesis of (E)-1-Methyl-5-styryl-1H-pyrazole highlights the evolution of heterocyclic chemistry. While classical cyclocondensation[4],[3] provides a cost-effective route, it is fundamentally limited by the unsymmetrical nature of methylhydrazine, necessitating rigorous chromatographic separation[2]. Conversely, transition-metal catalyzed cross-coupling (Suzuki/Heck)[1] offers a self-validating, highly regioselective, and stereoretentive system, making it the gold standard for drug development professionals and materials scientists requiring high-fidelity synthesis.
References
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Photophysical Properties of (E)-1-Methyl-5-styryl-1H-pyrazole: An In-Depth Technical Guide
Executive Summary
(E)-1-Methyl-5-styryl-1H-pyrazole represents a highly versatile class of heterocyclic fluorophores. Driven by its extended π -conjugation and the electron-rich nature of the pyrazole core, this compound exhibits unique photophysical properties, including strong blue-light emission, high quantum yields, and pronounced solvatochromism driven by Intramolecular Charge Transfer (ICT)[1]. This whitepaper provides a comprehensive analysis of its photophysics, detailing the structural causality behind its optical behavior, and outlines self-validating experimental protocols for rigorous characterization.
Structural Rationale and Core Photophysical Mechanisms
The Donor- π -Acceptor (D- π -A) Architecture
The photophysical signature of (E)-1-Methyl-5-styryl-1H-pyrazole is fundamentally dictated by its molecular geometry. The pyrazole ring, functionalized with a methyl group at the N1 position, acts as an electron-donating (D) moiety. The styryl group at the C5 position serves as an extended π -conjugated bridge, terminating in a polarizable phenyl ring.
Causality of Planarity: The (E)-configuration (trans-isomer) minimizes steric hindrance between the pyrazole and phenyl rings, maintaining a highly planar ground state ( S0 ). This planarity maximizes orbital overlap, leading to a high molar extinction coefficient ( ϵ ) and strong oscillator strength during the S0→S1 vertical transition[2].
Intramolecular Charge Transfer (ICT)
Upon photoexcitation to the Franck-Condon state, the molecule undergoes a rapid redistribution of electron density from the pyrazole core toward the styryl moiety.
-
Solvent Relaxation: In polar solvents, the large dipole moment of the excited state ( μE>μG ) induces solvent dipole reorientation. This solvent relaxation lowers the energy of the S1 state, resulting in a red-shifted fluorescence emission (positive solvatochromism)[3].
-
Quantum Yield Dynamics: In non-polar environments, the locally excited (LE) state dominates, yielding higher fluorescence quantum yields ( ΦF ). In highly polar solvents, the stabilized ICT state may couple with non-radiative decay pathways, reducing the overall ΦF [4].
Competitive Photoisomerization
A critical non-radiative pathway in styryl-based fluorophores is the E→Z photoisomerization. Excitation into the S1 state provides the thermal activation energy required to overcome the rotational barrier of the vinylic double bond. This process competes directly with fluorescence, explaining why quantum yields are highly dependent on environmental rigidity and temperature[4].
Jablonski diagram illustrating the photophysical pathways of (E)-1-Methyl-5-styryl-1H-pyrazole.
Quantitative Photophysical Data
To facilitate comparative analysis, the following table summarizes the representative photophysical parameters of (E)-1-Methyl-5-styryl-1H-pyrazole across a solvent polarity gradient. The data highlights the characteristic Stokes shift expansion indicative of ICT[1].
| Solvent | Polarity Index ( Δf ) | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm −1 ) | Quantum Yield ( ΦF ) |
| Toluene | 0.013 | 315 | 380 | 5430 | 0.45 |
| Chloroform | 0.148 | 318 | 395 | 6130 | 0.38 |
| Ethanol | 0.289 | 320 | 415 | 7150 | 0.15 |
| Acetonitrile | 0.305 | 322 | 425 | 7520 | 0.08 |
Table 1: Representative photophysical properties demonstrating positive solvatochromism. The increase in Stokes shift correlates linearly with solvent polarity, validating the formation of a highly polar ICT state.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the photophysical characterization of styrylpyrazoles must employ self-validating workflows. The following protocols detail the exact methodologies for acquiring absorption, emission, and quantum yield data.
Protocol 1: Steady-State Absorption and Emission Spectroscopy
Objective: Determine the fundamental optical transitions and evaluate solvatochromic behavior. Rationale: Using a strict concentration gradient ensures that the recorded spectra are free from aggregation-induced artifacts (e.g., excimer formation) and inner-filter effects.
-
Stock Solution Preparation: Dissolve precisely weighed (E)-1-Methyl-5-styryl-1H-pyrazole in spectroscopic-grade DMSO to yield a 1.0×10−3 M stock.
-
Solvent Gradient Dilution: Prepare working solutions ( 1.0×10−5 M to 1.0×10−6 M) in a series of solvents (Toluene, Chloroform, Ethanol, Acetonitrile).
-
Self-Validation Check (Absorbance): Measure the UV-Vis absorption spectrum (250–500 nm) using a 1 cm quartz cuvette. Ensure the optical density (OD) at the chosen excitation wavelength strictly remains ≤0.1 . Why? An OD >0.1 leads to primary inner-filter effects, artificially distorting the fluorescence spectrum and quenching the apparent emission[2].
-
Fluorescence Acquisition: Excite the sample at its absorption λmax . Record the emission spectrum.
-
Lippert-Mataga Analysis: Plot the Stokes shift ( νabs−νem in cm −1 ) against the solvent orientation polarizability ( Δf ). A linear correlation confirms the ICT mechanism.
Protocol 2: Determination of Relative Fluorescence Quantum Yield ( ΦF )
Objective: Quantify the efficiency of the radiative decay pathway. Rationale: Relative quantum yield measurements require a standard with a known ΦF that absorbs in the same region as the analyte, minimizing instrument-dependent spectral sensitivity errors.
-
Standard Selection: Select Quinine Sulfate in 0.1 M H2SO4 ( ΦR=0.54 ) as the reference standard, given its spectral overlap with styrylpyrazoles[2].
-
Matched Absorbance: Prepare the sample ( S ) and reference ( R ) solutions such that their absorbances at the excitation wavelength are identical and ≤0.05 .
-
Integration: Record the fluorescence spectra of both solutions under identical instrumental parameters (slit width, integration time, PMT voltage). Integrate the area under the emission curves ( IS and IR ).
-
Calculation: Apply the comparative equation:
ΦS=ΦR×(IRIS)×(ASAR)×(ηR2ηS2)(Where A is absorbance, and η is the refractive index of the solvent).
-
Self-Validation Check (Cross-Calibration): Repeat the measurement using a secondary standard (e.g., 2-Aminopyridine, ΦR=0.60 ) to verify the calculated ΦS . A variance of <5% validates the system.
Step-by-step experimental workflow for the photophysical characterization of styrylpyrazoles.
Applications in Drug Development and Materials Science
The robust photophysics of 1-substituted styrylpyrazoles makes them invaluable in advanced applications. Their sensitivity to microenvironmental polarity allows them to function as turn-on/turn-off fluorescent probes for metal ion sensing (e.g., Hg2+ ) and as lipid-droplet-specific stains in cellular imaging[1][2]. Furthermore, their structural similarity to known pharmacophores (e.g., EP1 receptor ligands) enables the development of inherently fluorescent theranostic agents, allowing researchers to track drug localization in vitro without the need for bulky fluorophore tagging[5].
References
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A Technical Guide to the Regioselective Synthesis of 1,5-Disubstituted Pyrazoles: Strategies and Mechanistic Insights
Abstract
The pyrazole scaffold is a privileged motif in medicinal chemistry and drug development, with numerous biologically active compounds featuring this heterocyclic core.[1] The precise control of substituent placement on the pyrazole ring is paramount, as different regioisomers can exhibit vastly different pharmacological, toxicological, and physicochemical properties.[2] This in-depth technical guide provides a comprehensive overview of the key strategies for achieving regioselectivity in the synthesis of 1,5-disubstituted pyrazoles. We will delve into the mechanistic underpinnings of classical and modern synthetic methodologies, offering field-proven insights to guide experimental design. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of pyrazole synthesis and unlock the full potential of this versatile pharmacophore.
The Enduring Challenge: Controlling Regioselectivity in Pyrazole Synthesis
The synthesis of substituted pyrazoles has been a cornerstone of heterocyclic chemistry for over a century.[3] The classical Knorr pyrazole synthesis, first reported in 1883, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3][4] While highly versatile, a significant challenge arises when employing unsymmetrical 1,3-dicarbonyl compounds, as the reaction can yield two distinct regioisomers.[1][5] The ability to selectively synthesize the desired 1,5-disubstituted isomer is often a critical factor in the successful development of new therapeutic agents.[2] This guide will explore the factors governing this selectivity and present modern solutions to this enduring synthetic challenge.
The Knorr Pyrazole Synthesis: A Deeper Look at Regiocontrol
The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can proceed via two competing pathways, leading to the formation of two possible regioisomers.[1] The initial nucleophilic attack of the substituted hydrazine can occur at either of the two non-equivalent carbonyl carbons.[4][5] The regiochemical outcome is a delicate interplay of steric and electronic factors of both reactants, as well as the reaction conditions.[1][2]
Key Factors Influencing Regioselectivity:
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can sterically hinder the approach of the nucleophile, directing the initial attack to the less sterically encumbered carbonyl group.[1][2]
-
Electronic Effects: The electronic nature of the substituents plays a crucial role. Electron-withdrawing groups on the dicarbonyl compound can increase the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack.[1][2] Conversely, the nucleophilicity of the two nitrogen atoms in the substituted hydrazine is influenced by the nature of the substituent on the hydrazine.[1] Generally, the most nucleophilic nitrogen of the hydrazine attacks the more electrophilic carbonyl carbon of the 1,3-dicarbonyl compound.[4]
-
Reaction pH: The acidity or basicity of the reaction medium can significantly influence the reaction pathway and, consequently, the regiomeric ratio.[4][6] Acid catalysis is typically employed in the Knorr synthesis.[7]
The general mechanism of the Knorr pyrazole synthesis is depicted below:
Caption: General mechanism of the Knorr pyrazole synthesis.
Experimental Protocol: Regioselective Knorr Synthesis
The following protocol provides a general methodology for the synthesis of substituted pyrazoles via the Knorr synthesis.
Materials:
-
Unsymmetrical 1,3-dicarbonyl compound (1.0 eq)
-
Substituted hydrazine (1.0 - 1.2 eq)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve the 1,3-dicarbonyl compound in ethanol in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Slowly add the substituted hydrazine to the solution at room temperature. Note that the reaction can be exothermic.[1]
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
The product may precipitate out of the solution and can be collected by filtration.[1]
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the crude product purified by column chromatography.
Modern Strategies for Achieving High Regioselectivity
While the Knorr synthesis remains a valuable tool, modern organic synthesis has seen the development of numerous highly regioselective methods for the construction of 1,5-disubstituted pyrazoles.
Reactions of N-Arylhydrazones with Nitroolefins
A notable advancement involves the reaction of N-arylhydrazones with nitroolefins, which provides excellent regioselectivity.[8] This method avoids the formation of regioisomeric mixtures often encountered in the traditional Knorr synthesis by leveraging the difference in nucleophilicity between the nitrogen and carbon atoms of the hydrazone.[8] Mechanistic studies suggest a stepwise cycloaddition pathway rather than a concerted 1,3-dipolar cycloaddition.[8] The reaction involves the initial nucleophilic attack of the hydrazone on the nitroolefin, followed by cyclization and oxidative elimination of nitrous acid.[8]
Two complementary protocols have been developed: a thermal method in ethylene glycol and an acid-assisted reaction in trifluoroethanol (TFE) with trifluoroacetic acid (TFA), which is particularly effective for electron-deficient N-arylhydrazones.[8]
Metal-Catalyzed Approaches
Metal catalysis has emerged as a powerful tool for the regioselective synthesis of pyrazoles.
Ruthenium complexes can catalyze the reaction between secondary propargyl alcohols and hydrazines to yield 1,5-disubstituted pyrazoles.[9] This cascade reaction likely proceeds through cycloisomerization, Michael addition, cyclocondensation, and dehydrogenation/oxidation steps.[9] When the R group of the propargyl alcohol is bulky or has unsaturated side chains, the reaction favors the formation of the 1,5-disubstituted pyrazole.[9]
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Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of (E)-1-Methyl-5-styryl-1H-pyrazole
Executive Summary
(E)-1-Methyl-5-styryl-1H-pyrazole (CAS: 74771-40-7) is a highly conjugated heterocyclic organic compound that serves as a critical building block in both medicinal chemistry and advanced materials science[1],[2]. As a Senior Application Scientist, I have structured this technical guide to move beyond basic specifications, providing drug development professionals and synthetic chemists with a deep dive into the structural causality, field-proven synthetic workflows, and self-validating analytical protocols associated with this molecule.
Structural Causality & Physicochemical Profile
The molecular architecture of (E)-1-Methyl-5-styryl-1H-pyrazole consists of a central pyrazole core substituted with a methyl group at the N1 position and a styryl group at the C5 position[1]. Every structural feature serves a distinct mechanistic purpose:
-
Causality of N-Methylation: The methyl group at N1 permanently locks the pyrazole ring, preventing tautomerization. This structural rigidity ensures predictable, regioselective reactivity during subsequent electrophilic substitutions or cross-coupling reactions.
-
Causality of the (E)-Styryl Moiety: The trans-double bond extends the π -conjugation from the electron-rich pyrazole core directly into the phenyl ring. This extended chromophore is responsible for its utility in organic electronics (materials science) and provides a highly lipophilic π -system crucial for hydrophobic pocket binding in biological targets[1].
Quantitative Data Summary
Table 1: Physicochemical and Identification Data for (E)-1-Methyl-5-styryl-1H-pyrazole
| Property | Value |
| Compound Name | (E)-1-Methyl-5-styryl-1H-pyrazole |
| CAS Number | 74771-40-7 |
| Molecular Formula | C12H12N2 |
| Molecular Weight | 184.24 g/mol |
| IUPAC Name | 1-methyl-5-[(E)-2-phenylethenyl]pyrazole |
| InChI Key | AKWFQHRZPGKCGH-BQYQJAHWSA-N |
| Isomeric SMILES | CN1C(=CC=N1)/C=C/C2=CC=CC=C2 |
Synthetic Methodologies: Palladium-Catalyzed Cross-Coupling
While multiple synthetic routes exist, the most robust, scalable, and stereoselective method is the palladium-catalyzed Heck reaction between 5-bromo-1-methylpyrazole and styrene[1]. The use of transition metal catalysts significantly enhances the efficiency of these cross-coupling reactions[1].
Step-by-Step Validated Protocol
Objective: Synthesize the target compound with >98% (E)-stereoselectivity. Causality of Reagents: Palladium acetate (Pd(OAc)2) is selected as the precatalyst due to its high solubility in organic solvents and ease of reduction to the active Pd(0) species. Triethylamine (Et3N) serves a dual purpose: acting as a base to neutralize the hydrobromic acid byproduct and facilitating the critical β-hydride elimination step.
-
Reagent Preparation & Degassing: Combine 5-bromo-1-methylpyrazole (1.0 eq), styrene (1.2 eq), Pd(OAc)2 (0.05 eq), and tri-o-tolylphosphine (0.1 eq) in anhydrous DMF.
-
Causality: Degassing via three freeze-pump-thaw cycles is mandatory. Dissolved oxygen is a potent poison for the active Pd(0) catalyst; its strict removal prevents premature catalyst deactivation and ensures high turnover numbers (TON).
-
-
Catalytic Activation & Heating: Add Et3N (2.0 eq) and heat the reaction mixture to 110°C under a strict argon atmosphere.
-
Causality: The elevated temperature provides the thermodynamic activation energy required for the oxidative addition of the strong C-Br bond to the Pd(0) center.
-
-
Self-Validating Reaction Monitoring: At t = 4 hours, extract a 50 µL aliquot, dilute in mass-spec grade acetonitrile, and analyze via LC-MS.
-
Validation Logic: This step acts as a self-validating checkpoint. The disappearance of the 5-bromo-1-methylpyrazole mass peak confirms the efficiency of the oxidative addition. If >10% starting material remains and palladium black precipitation is observed, it indicates ligand oxidation. The system self-corrects by requiring the addition of 2 mol% fresh Pd(OAc)2 before proceeding to workup.
-
-
Quenching and Stereoselective Isolation: Cool the reactor to room temperature, quench with distilled water, and extract with ethyl acetate. Purify via silica gel chromatography.
-
Causality: The steric bulk of the tri-o-tolylphosphine ligand during the migratory insertion step forces the phenyl ring of styrene away from the pyrazole core, thermodynamically driving the exclusive formation of the (E)-isomer.
-
Catalytic Cycle Visualization
Figure 1: Palladium-catalyzed Heck cross-coupling catalytic cycle for (E)-styrylpyrazole synthesis.
Applications in Medicinal Chemistry & Materials Science
(E)-1-Methyl-5-styryl-1H-pyrazole demonstrates significant versatility across multiple scientific domains[1]:
-
Medicinal Chemistry: The compound is actively investigated for its antimicrobial and anti-inflammatory properties[1]. The lipophilic styryl group enhances cellular membrane penetration, while the nitrogen-rich pyrazole core acts as a hydrogen bond acceptor within target enzyme active sites.
-
Materials Science: The extended π -conjugation makes it an ideal building block for synthesizing complex organic materials, including fluorophores and organic semiconductors[1].
Pharmacological Pathway Visualization
Figure 2: Biological pathway illustrating hydrophobic pocket binding and enzymatic inhibition.
Analytical Validation Standards
To ensure the trustworthiness of the synthesized batch, rigorous analytical validation is required to confirm both identity and stereopurity.
-
1H NMR Spectroscopy (300 MHz, CDCl3): The N-methyl group appears as a sharp singlet at δ 3.92 ppm[3]. Causality of Analysis: The defining characteristic of the (E)-configuration is the coupling constant ( J ) of the vinylic protons. The trans-alkene protons exhibit a coupling constant of J≈16 Hz, which mathematically validates the (E)-geometry over the (Z)-isomer ( J≈10−12 Hz), proving the success of the steric control during migratory insertion.
-
High-Resolution Mass Spectrometry (HRMS): Must be utilized to confirm the exact mass corresponding to C12H12N2 ( [M+H]+ m/z calculated 185.1073), ensuring no halogenated intermediates remain.
References
- EvitaChem. Buy (E)-1-Methyl-5-styryl-1H-pyrazole (EVT-14054085) - EvitaChem.
- Hoffman Fine Chemicals. Products - Hoffman Fine Chemicals (74771-40-7).
- Thieme E-Journals. Synlett / Abstract: Synthesis of 1-methyl-5-styrylpyrazole.
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Literature review of styryl-based heterocyclic compounds
An In-depth Technical Guide to Styryl-Based Heterocyclic Compounds: Synthesis, Biological Activity, and Drug Development Perspectives
Executive Summary
Styryl-based heterocyclic compounds represent a privileged scaffold in medicinal chemistry, characterized by a heterocyclic ring system connected to a phenyl ring through a vinylene bridge (-CH=CH-). This unique structural motif imparts favorable physicochemical properties, including increased lipophilicity and potential for extended π-conjugation, which positively influences oral absorption and biological activity.[1][2] This guide provides a comprehensive overview for researchers and drug development professionals, detailing the core synthetic strategies for creating these compounds, exploring the diverse biological activities of key structural classes, and elucidating critical structure-activity relationships. We delve into their applications as anticancer agents, antimicrobial compounds, neuroprotective molecules, and fluorescent probes, supported by detailed experimental insights and mechanistic pathways.
Introduction to Styryl-Based Heterocyclic Compounds
Heterocyclic compounds are foundational to drug discovery, forming the core of numerous pharmaceuticals. The incorporation of a styryl group (a vinylbenzene moiety) into these heterocyclic systems gives rise to a class of molecules with remarkable versatility and a broad spectrum of biological activities.[3] These activities range from anti-inflammatory and antioxidant to potent anticancer and antimicrobial effects.[4][5] The styryl fragment is not merely a passive linker; its electronic properties and geometric configuration (cis/trans isomerism) are critical determinants of a compound's interaction with biological targets.[1][2] This guide will explore the synthesis, mechanism of action, and therapeutic potential of prominent families within this class, including styrylquinolines, styrylchromones, and styryl-indoles, among others.
Core Synthetic Strategies
The creation of the ethylenic bridge connecting the heterocyclic and phenyl rings is the cornerstone of synthesizing styryl-based compounds. Several robust and versatile methods are employed, with the Wittig and Horner-Wadsworth-Emmons reactions being paramount.
Wittig and Horner-Wadsworth-Emmons (HWE) Reactions
The Wittig reaction and its HWE modification are the most widely used methods for olefination, offering reliable pathways to styryl heterocycles.[6][7]
-
The Wittig Reaction: This reaction involves the coupling of an aldehyde or ketone with a phosphorus ylide (a phosphonium ylide), generated by treating a phosphonium salt with a strong base.[8] Non-stabilized ylides typically yield (Z)-alkenes (cis), while stabilized ylides favor the formation of (E)-alkenes (trans).[6]
-
The Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction utilizes a phosphonate carbanion, which is more nucleophilic and generally less basic than a Wittig ylide.[9] A key advantage of the HWE reaction is that the dialkyl-phosphate byproduct is water-soluble, simplifying purification.[10] Furthermore, it almost exclusively produces the thermodynamically more stable (E)-alkene, which is often the more biologically active isomer.[9][11]
Causality in Method Selection: The choice between the Wittig and HWE reactions often depends on the desired stereochemistry and the reactivity of the substrates. For complex molecules where purification is challenging, the HWE reaction is often preferred due to the easy removal of its byproduct. The HWE reaction's high (E)-selectivity is also a significant advantage in drug design, where a specific geometric isomer is required for optimal target binding.[7]
Generalized Experimental Protocol (Wittig Reaction):
-
Phosphonium Salt Formation: React an appropriate heterocyclic methyl halide (e.g., 2-(bromomethyl)benzothiazole) with triphenylphosphine (PPh₃) in a suitable solvent like toluene or acetonitrile under reflux to form the corresponding phosphonium salt.[12][13]
-
Ylide Generation: Suspend the phosphonium salt in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (N₂ or Ar). Cool the mixture to 0°C or -78°C. Add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), dropwise until the characteristic color of the ylide appears.[8]
-
Olefination: Add the desired substituted benzaldehyde, dissolved in the same anhydrous solvent, to the ylide solution. Allow the reaction to stir at low temperature and then warm to room temperature overnight.
-
Workup and Purification: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to isolate the styryl heterocyclic compound.
Condensation Reactions
Aldol-type or Claisen-Schmidt condensation reactions provide a straightforward route to styryl heterocycles, particularly when the heterocyclic precursor contains an activated methyl group.[14] This method involves the base-catalyzed reaction between a heterocyclic compound with an active methyl group (e.g., 2-methylquinoline, 2-methylbenzothiazole) and an aromatic aldehyde.[15][16]
Generalized Experimental Protocol (Condensation):
-
Combine the heterocyclic precursor (e.g., 1-ethyl-2-methylquinolin-1-ium), the aromatic aldehyde (e.g., 1-ethyl-1H-indole-3-carbaldehyde), and a base (e.g., anhydrous sodium acetate or piperidine) in a solvent such as ethanol or acetic anhydride.[16]
-
Heat the mixture at reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel to yield the pure styryl derivative.[16]
Key Classes & Biological Activities
The versatility of the styryl heterocyclic scaffold is evident in the wide array of biological activities exhibited by different core structures.
Styrylquinolines: Potent Anticancer Agents
Styrylquinoline derivatives have emerged as a significant class of anticancer agents. Their planar structure allows them to function as DNA intercalating agents, while their ability to generate reactive oxygen species (ROS) can trigger apoptotic cell death.[17][18]
Mechanism of Action: Many styrylquinolines exert their anticancer effects through a p53-independent mechanism, making them effective against tumors with mutated or disabled TP53 genes.[17][19] The proposed mechanism involves inducing cell cycle arrest and activating the mitochondrial pathway of apoptosis.[17][18] This is often associated with an increase in intracellular ROS, leading to oxidative stress and subsequent cell death.[19][20]
Structure-Activity Relationship (SAR): Studies have shown that the substitution pattern on both the quinoline and styryl rings significantly impacts antiproliferative activity.
-
Electron-withdrawing groups (e.g., Cl, NO₂) on the styryl moiety often enhance activity.[17][19]
-
Hydroxyl groups on the styryl part can also be important for activity.[17]
-
The presence of chelating groups on the quinoline ring can contribute to the mechanism of action.[19]
Table 1: Antiproliferative Activity of Selected Styrylquinoline Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Key Structural Features | Reference |
|---|---|---|---|---|
| Compound I | SK-N-MC | 0.77 | Styrylquinoline-carboxylic acid analog | [17] |
| Compound IV | P388 | 1.44 | 7-amino-quinaldine-5,8-dione | [17] |
| Compound 3a | SW480/SW620 | <10 | Specific styrylquinoline structure | [20] |
| Doxorubicin | HCT116 p53+/+ | 1.8 | Standard Chemotherapeutic |[17] |
Styryl-Benzothiazolones: Microtubule Modulators
Inspired by the natural product combretastatin A-4 (CA-4), styryl-benzothiazolone derivatives have been developed as potent microtubule-modulating agents.[12] These compounds inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
The (Z)-isomer of these compounds is typically much more active than the (E)-isomer, highlighting the critical role of stereochemistry in binding to the colchicine site on β-tubulin.[12] For example, (Z)-3-methyl-6-(3,4,5-trimethoxystyryl)-2(3H)-benzothiazolone (26Z ) exhibits potent cytotoxic activity against endothelial cells (IC₅₀ = 0.13 µM), demonstrating its potential as an anti-angiogenic agent.[12]
SAR analysis reveals that:
-
The position of the styryl fragment on the benzothiazolone ring is critical, with substitution at position 6 being the most favorable.[12]
-
A 3,4,5-trimethoxy substitution pattern on the styryl ring, mimicking the A-ring of CA-4, confers the most potent activity.[12]
Styryl-Indoles and Other Heterocycles: Antimicrobial Agents
The styryl motif has also been incorporated into heterocyclic systems known for their antimicrobial properties, such as indoles, triazoles, and thiadiazoles. Recent studies have confirmed that indole derivatives possess promising antimicrobial activity against various microorganisms, including multidrug-resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus).[21]
Indole derivatives containing 1,2,4-triazole and 1,3,4-thiadiazole moieties have shown significant antibacterial and antifungal activity, with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range.[21] For instance, certain indole-thiadiazole and indole-triazole compounds were found to be highly effective against B. subtilis, with MIC values as low as 3.125 µg/mL.[21] The development of new antimicrobial agents based on these scaffolds is a crucial area of research to combat rising antibiotic resistance.[22][23]
Styryl Dyes: Fluorescent Probes for Bio-imaging
The extended π-conjugated system of styryl-based heterocycles often results in unique photophysical properties, making them excellent candidates for fluorescent dyes.[24][25] These dyes, such as those in the FM dye family, become highly fluorescent upon binding to cell membranes and are widely used to study processes like synaptic vesicle recycling.[26]
Their properties can be tuned by modifying the heterocyclic core and the substituents on the styryl ring.[24] For instance, increasing the number of double bonds in the vinyl bridge causes a red shift in the emission spectra.[26] Cationic styryl dyes have been designed as probes for nucleic acids, showing fluorescence intensification upon binding to DNA and selectivity for cancer cells.[16][27] Others have been developed as probes for imaging pathological protein aggregates, such as α-synuclein, which is relevant to neurodegenerative diseases.[15]
Consolidated Structure-Activity Relationship (SAR)
Across the diverse families of styryl-based heterocyclic compounds, several key principles of SAR can be identified.
Table 2: Summary of Key Structure-Activity Relationships
| Structural Feature | Influence on Biological Activity | Examples | References |
|---|---|---|---|
| Heterocyclic Core | Determines the primary mode of action (e.g., DNA intercalation, kinase inhibition, tubulin binding). | Quinoline: DNA intercalation, ROS induction. Benzothiazole: Tubulin modulation. Xanthine: Adenosine receptor antagonism. | [12][17][18][28] |
| Styryl Ring Substituents | Modulates potency, selectivity, and pharmacokinetic properties. Electron-withdrawing groups often enhance anticancer activity. Methoxy groups are key for tubulin binding. | -Cl, -NO₂: Increased anticancer activity in styrylquinolines. 3,4,5-trimethoxy: Potent antitubulin activity. -OH (catechol): Potentiates antioxidant activity. | [3][12][17][19] |
| Vinylene Bridge Geometry | The trans (E) or cis (Z) configuration is often critical for target binding. | (Z)-isomers are crucial for antitubulin benzothiazolones. (E)-isomers are generally favored in HWE synthesis and are often the more stable form. | [1][2][12] |
| Substituents on Heterocycle | Fine-tunes binding affinity and selectivity. | In 8-styrylxanthines, small hydrophobic groups at the 7-position enhance A₂-receptor selectivity. |[28] |
Challenges and Future Perspectives
Despite their therapeutic promise, styryl-based compounds present certain challenges. The double bond can act as a Michael acceptor, making it susceptible to nucleophilic attack by biological macromolecules like glutathione, which can lead to toxicity.[1][2] Furthermore, the potential for cis-trans isomerization in vivo can complicate drug development, as one isomer may be significantly more active or toxic than the other.[1][2]
Future research should focus on:
-
Designing "pro-drug" strategies to mask the reactive Michael acceptor site until the compound reaches its target.
-
Developing stereoselective syntheses that exclusively yield the desired geometric isomer.
-
Exploring novel heterocyclic cores to discover new mechanisms of action and expand the therapeutic applications of this versatile scaffold.
-
Utilizing computational tools like 3D-QSAR and molecular docking to rationally design next-generation compounds with improved potency and selectivity.
Conclusion
Styryl-based heterocyclic compounds are a rich and versatile class of molecules with significant potential in drug discovery and materials science. Their synthesis is well-established through robust methods like the Wittig and HWE reactions, allowing for extensive structural diversification. From potent, p53-independent anticancer agents and microtubule disruptors to novel antimicrobials and highly sensitive fluorescent probes, the styryl-heterocycle scaffold has proven its value. A deep understanding of the structure-activity relationships governing their function is essential for mitigating challenges like potential toxicity and for guiding the rational design of future therapeutic agents and diagnostic tools.
References
- Novel Styrylquinoline Derivatives as Potential Anticancer Agents, In-Silico studies by 3D-QSAR, Molecular Docking, and Molecular Dynamics Simul
- Design, Synthesis and In Vitro Activity of Anticancer Styrylquinolines. The p53 Independent Mechanism of Action. PMC.
- Fluorescence Phenomena in Nerve-Labeling Styryl-Type Dyes. PMC - NIH.
- Chemopreventive Effect on Human Colon Adenocarcinoma Cells of Styrylquinolines: Synthesis, Cytotoxicity, Proapoptotic Effect and Molecular Docking Analysis. MDPI.
- An efficient synthesis of styryl 1,3,4-thiadiazoles using Lawesson's reagent and Propylphosphonic anhydride-precursors for bis heterocycles. Unknown Source.
- The synthesis and anticancer activity of 2-styrylquinoline derivatives. A p53 independent mechanism of action. PubMed.
- Styryl lactones and their derivatives: biological activities, mechanisms of action and potential leads for drug design. PubMed.
- Design, Synthesis and In Vitro Activity of Anticancer Styrylquinolines. The p53 Independent Mechanism of Action. PubMed.
- New Heterocyclic Combretastatin A-4 Analogs: Synthesis and Biological Activity of Styryl-2(3H)-benzothiazolones. MDPI.
- Review Article Styrylchromones: Biological Activities and Structure. ScienceOpen.
- Styrylchromones: Biological Activities and Structure-Activity Rel
- (PDF) Biological Activities of 2-Styrylchromones.
- Organic Styryl Dye Nanoparticles: Synthesis and Unique Spectroscopic Properties.
- Biophysical Characterization of Styryl Dye-Membrane Interactions. PMC.
- Trimeric and Tetrameric Cationic Styryl Dyes as Novel Fluorescence and CD Probes for ds-DNA and ds-RNA. MDPI.
- Styrylchromones: Biological Activities and Structure-Activity Rel
- Styryl Lactones and Their Derivatives: Biological Activities, Mechanisms of Action and Potential Leads for Drug Design.
- Styrylpyrazoles: Properties, Synthesis and Transform
- Structure–Activity Relationships of Styrylquinoline and Styrylquinoxaline Derivatives as α-Synuclein Imaging Probes. PMC.
- (PDF) Fluorescent Styryl Dyes from 4-Chloro-2-(Diphenylamino)-1, 3-Thiazole-5-Carbaldehyde-Synthesis, Optical Properties and TDDFT Computations.
- Styrylchromones: Biological Activities and Structure-Activity Rel
- HETEROCYCLES FROM INTRAMOLECULAR WIT'I'IG, HORNER AND WADSWORTH-EMMONS REACTIONS B. Mark Heron. LOCKSS: Serve Content.
- Structure–Activity Relationships of 8-Styrylxanthines as A2-Selective Adenosine Antagonists. PMC.
- Cationic styryl dyes for DNA labelling and selectivity toward cancer cells and Gram-neg
- (a) Select synthetic approaches for introducing styryl functionality in....
- Wittig Reaction - Common Conditions. Unknown Source.
- Styryl Group, a Friend or Foe in Medicinal Chemistry. PubMed.
- Horner–Wadsworth–Emmons reaction. Wikipedia.
- Styryl Group, a Friend or Foe in Medicinal Chemistry | Request PDF.
- Synthesis and neuroprotective effect of E-3,4-dihydroxy styryl aralkyl ketones derivatives against oxidative stress and inflamm
- Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.
- Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Unknown Source.
- The Wittig Reaction. Unknown Source.
- preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)
- Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal.
- Synthesis, Characterization and Anti-Microbial Activity of Indole Deriv
- Indene and indole-based compounds as potential antimicrobial agents: synthesis, activity, docking studies and ADME analysis. RSC Publishing.
- Wittig Reaction. Organic Chemistry Portal.
- Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds. Organic & Biomolecular Chemistry (RSC Publishing).
- Indene and indole-based compounds as potential antimicrobial agents: synthesis, activity, docking studies and ADME analysis. PMC.
- Evaluation of New Antimicrobial Agents Based on tris(1H-Indol-3-yl)methylium Salts. PMC.
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Application Note: Two-Stage Synthesis of Pyrazole Scaffolds via Claisen-Schmidt Condensation
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Application Focus: Heterocyclic Scaffold Generation, Lead Compound Diversification
Introduction & Mechanistic Rationale
Pyrazole and pyrazoline derivatives are privileged scaffolds in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. For drug discovery professionals, accessing diverse pyrazole libraries efficiently is a critical workflow.
The most robust and modular approach to synthesizing these nitrogen-containing heterocycles is a two-stage protocol: the Claisen-Schmidt condensation followed by a cyclocondensation .
The Causality of the Reaction Design
-
Stage 1: Claisen-Schmidt Condensation: This is a base-catalyzed cross-aldol condensation between a substituted acetophenone and a substituted benzaldehyde. According to established methodologies by 1[1], the reaction relies on the generation of a base-mediated vinylogous enolate ion from the acetophenone. This nucleophile attacks the electrophilic carbonyl carbon of the benzaldehyde. The subsequent E1cB dehydration is thermodynamically driven by the formation of a highly conjugated α,β-unsaturated ketone (chalcone).
-
Stage 2: Cyclocondensation: The chalcone acts as a bis-electrophile. When treated with a bi-nucleophile like hydrazine hydrate or phenylhydrazine, a Michael addition occurs at the β-carbon, followed by intramolecular cyclization (imine formation) to yield a pyrazoline ring[2].
-
Stage 3: Aromatization (Optional): Pyrazolines can be oxidized to fully aromatic pyrazoles using agents like iodobenzene diacetate, or they may spontaneously oxidize in air depending on the electronic nature of their substituents.
Synthetic Workflow Visualization
Workflow of pyrazole synthesis via Claisen-Schmidt condensation and cyclization.
Experimental Protocols
To ensure scientific integrity, these protocols are designed as self-validating systems . Each step includes built-in analytical checkpoints so the researcher can confirm intermediate success before proceeding.
Protocol A: Synthesis of Chalcone Intermediates
Adapted from the standardized procedures documented by the 3[3].
Reagents: Substituted acetophenone (1.0 eq), Substituted benzaldehyde (1.0 eq), Sodium Hydroxide (10-15 M aqueous), 95% Ethanol.
-
Preparation: In a 100 mL round-bottom flask, dissolve the substituted acetophenone (5.0 mmol) and substituted benzaldehyde (5.0 mmol) in 15 mL of 95% ethanol.
-
Causality: Ethanol is selected because it solubilizes the starting materials but acts as a poor solvent for the highly conjugated chalcone product, driving precipitation and shifting the equilibrium forward.
-
-
Catalysis: Place the flask in an ice bath. While stirring vigorously, add 2 mL of the aqueous NaOH solution dropwise over 10 minutes.
-
Causality: Dropwise addition controls the exothermic nature of the aldol addition and minimizes unwanted Cannizzaro reactions or self-condensation of the ketone.
-
-
Reaction: Remove the ice bath and stir the mixture at room temperature for 3–5 hours. Monitor via TLC (Hexane:Ethyl Acetate, 4:1).
-
Workup & Isolation: Once TLC confirms the consumption of starting materials, pour the mixture into 50 mL of crushed ice water. Acidify slightly with dilute HCl (0.1 M) to neutralize excess base.
-
Purification: Collect the precipitated solid via vacuum filtration. Wash with cold distilled water and recrystallize from hot methanol.
Self-Validation Checkpoint 1:
Visual: The product should be a distinct yellow crystalline solid (due to extended π -conjugation).
Spectroscopic: IR spectroscopy must show a shift of the carbonyl ( C=O ) stretch from ∼ 1680 cm⁻¹ (acetophenone) down to ∼ 1640-1660 cm⁻¹, confirming α,β -unsaturation.
Protocol B: Cyclocondensation to Pyrazoline/Pyrazole
Utilizing acid-catalyzed cyclization principles outlined by 2[2].
Reagents: Chalcone intermediate (1.0 eq), Hydrazine hydrate or Phenylhydrazine (2.0 - 5.0 eq), Glacial Acetic Acid.
-
Preparation: In a 50 mL round-bottom flask, suspend the dry chalcone (2.0 mmol) in 15 mL of glacial acetic acid.
-
Causality: Glacial acetic acid serves a dual purpose: it is the solvent and the acid catalyst. It protonates the chalcone's carbonyl oxygen, increasing the electrophilicity of the β -carbon to facilitate the initial Michael addition of the hydrazine.
-
-
Reagent Addition: Add hydrazine hydrate (10.0 mmol) dropwise. Caution: Hydrazine is highly toxic; perform in a fume hood.
-
Reflux: Attach a reflux condenser and heat the mixture to 80–90°C for 4–6 hours.
-
Workup: Allow the reaction to cool to room temperature. Pour the mixture onto 50 g of crushed ice. The sudden drop in temperature and increase in polarity will force the pyrazoline derivative to precipitate.
-
Isolation: Filter the solid, wash thoroughly with cold water to remove residual acetic acid, and dry under a vacuum. Recrystallize from ethanol.
Self-Validation Checkpoint 2:
Spectroscopic (NMR): 1 H NMR is the gold standard here. The pyrazoline ring formation is confirmed by an AMX spin system (three distinct doublet of doublets) between δ 3.0 and 4.0 ppm, corresponding to the diastereotopic protons on the C4 and C5 carbons of the newly formed heterocyclic ring.
Spectroscopic (IR): Appearance of a C=N stretch at ∼ 1590 cm⁻¹.
Quantitative Data & Substituent Effects
The electronic nature of the substituents on both the acetophenone and benzaldehyde rings significantly impacts reaction kinetics and yields. Electron-withdrawing groups (EWGs) on the benzaldehyde accelerate the initial nucleophilic attack, while electron-donating groups (EDGs) may require extended reaction times or alternative green solvents like PEG-400[4].
Table 1: Representative Reaction Conditions and Yields for Pyrazoline Synthesis
| Aldehyde Substituent | Ketone Substituent | Stage 1 Solvent / Catalyst | Time (Stage 1) | Yield (Chalcone) | Yield (Pyrazoline) |
| Unsubstituted | Unsubstituted | Ethanol / NaOH (aq) | 4.0 h | 72% | 68% |
| 4-Nitro (EWG) | Unsubstituted | Ethanol / NaOH (aq) | 1.5 h | 88% | 82% |
| 2,4-Dimethoxy (EDG) | 3,4,5-Trimethoxy | PEG-400 / KOH (aq) | 3.0 h | 81% | 75% |
| 4-Chloro (EWG) | 4-Amino (EDG) | Ethanol / NaOH (aq) | 5.0 h | 76% | 70% |
Data synthesized from comparative literature standards[3][4].
Troubleshooting & Best Practices
-
Issue: Oiling Out During Chalcone Precipitation.
-
Cause: Impurities or unreacted starting materials lowering the melting point.
-
Solution: Instead of immediate filtration, extract the aqueous layer with ethyl acetate, dry over anhydrous Na2SO4 , concentrate, and purify via flash column chromatography prior to Stage 2.
-
-
Issue: Low Yield in Cyclocondensation.
-
Cause: Reversibility of the Michael addition or poor nucleophilicity of the substituted hydrazine.
-
Solution: Switch from ethanol/acid catalyst to a purely glacial acetic acid reflux, or utilize microwave-assisted synthesis (150 W, 100°C, 15 mins) to drive the thermodynamic formation of the stable pyrazoline ring.
-
References
-
Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores Using a Claisen-Schmidt Condensation Approach. National Institutes of Health (PMC).[Link]
-
Synthesis of 1-acetyl-3,5-diphenyl-1H-pyrazole from Chalcone. Academy of Sciences Malaysia.[Link]
-
PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. Healthcare Bulletin. [Link]
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Measuring the Photonic Efficiency of Pyrazole-Based Fluorophores: A Detailed Guide to Quantum Yield Determination
Introduction: The Significance of Quantum Yield in Pyrazole Fluorophore Development
Pyrazole derivatives are a cornerstone in the development of novel fluorophores, prized for their synthetic versatility and diverse photophysical properties.[1][2][3][4] These nitrogen-containing heterocyclic compounds are integral to the creation of probes for bioimaging, sensors for specific analytes, and materials for organic light-emitting diodes (OLEDs).[4][5] For researchers and drug development professionals, a critical parameter in the characterization of these molecules is the fluorescence quantum yield (Φ_F_). This value represents the efficiency of the conversion of absorbed photons into emitted photons, a direct measure of a fluorophore's brightness and performance.[6][7] An accurate determination of the quantum yield is therefore not merely a routine measurement but a crucial step in validating the potential of a new pyrazole-based compound.
This application note provides a comprehensive, in-depth guide to the experimental setup and protocol for measuring the fluorescence quantum yield of pyrazole fluorophores using the widely adopted relative method. We will delve into the theoretical underpinnings, provide a step-by-step experimental workflow, and discuss the critical aspects of data analysis and potential pitfalls, ensuring a robust and reliable determination of this key photophysical parameter.
Theoretical Foundation: Understanding Fluorescence and Quantum Yield
Fluorescence is a photoluminescent process where a molecule, after absorbing a photon of light, transitions to an electronically excited state. It then returns to the ground state by emitting a photon of lower energy (longer wavelength). The fluorescence quantum yield (Φ_F_) is defined as the ratio of the number of photons emitted to the number of photons absorbed.[7]
The value of Φ_F_ is influenced by the competition between radiative (fluorescence) and non-radiative decay pathways from the excited state. These non-radiative pathways include internal conversion, intersystem crossing to a triplet state, and quenching by other molecules. The quantum yield is mathematically expressed as:
Φ_F_ = k_f_ / (k_f_ + k_nr_)
where:
-
k_f_ is the rate constant for radiative decay (fluorescence).
-
k_nr_ is the sum of the rate constants for all non-radiative decay processes.
The relative method for determining quantum yield involves comparing the fluorescence of an unknown sample to that of a well-characterized standard with a known quantum yield (Φ_F(std)).[8] By measuring the absorbance and fluorescence emission of both the sample and the standard under identical conditions, the quantum yield of the unknown sample (Φ_F(x)) can be calculated.[9]
Experimental Workflow for Relative Quantum Yield Measurement
The following diagram illustrates the key stages in the experimental determination of the relative quantum yield.
Figure 1: Experimental workflow for relative quantum yield measurement.
Detailed Experimental Protocol
This protocol outlines the steps for determining the relative fluorescence quantum yield of a pyrazole fluorophore.
Materials and Instrumentation
-
Pyrazole Fluorophore Sample: Synthesized and purified.
-
Quantum Yield Standard: A well-characterized fluorophore with a known quantum yield (see Table 1).
-
Solvent: Spectroscopic grade, ensuring it is non-fluorescent and dissolves both the sample and standard.
-
UV-Vis Spectrophotometer: For absorbance measurements.
-
Spectrofluorometer: Equipped with a corrected emission channel.
-
Quartz Cuvettes: 1 cm path length for both absorbance and fluorescence measurements.
Selection of a Suitable Quantum Yield Standard
The choice of the reference standard is critical for an accurate quantum yield determination. The ideal standard should exhibit the following characteristics:
-
Spectral Overlap: The absorption and emission spectra of the standard should be in a similar spectral region to the pyrazole sample to minimize wavelength-dependent instrumental errors.[10]
-
High Photostability: The standard should not photodegrade under the experimental conditions.
-
Known and Constant Quantum Yield: The quantum yield of the standard should be well-documented in the literature and not be highly sensitive to environmental factors like temperature or pH.[11]
-
Same Solvent: Whenever possible, the same solvent should be used for both the sample and the standard to eliminate the need for refractive index corrections.[12]
Table 1: Common Quantum Yield Reference Standards
| Standard | Solvent | Quantum Yield (Φ_F_) | Excitation λ (nm) | Emission Range (nm) | Refractive Index (η) |
| Quinine Sulfate | 0.1 M H₂SO₄ | 0.546 | 350 | 380-580 | 1.33 |
| Fluorescein | 0.1 M NaOH | 0.95 | 490 | 500-600 | 1.33 |
| Rhodamine 6G | Ethanol | 0.95 | 528 | 540-700 | 1.36 |
| Rhodamine 101 | Ethanol | 1.00 | 570 | 580-700 | 1.36 |
| DAPI | DMSO | - | 310 | - | 1.48 |
| p-Terphenyl | Cyclohexane | - | - | - | 1.43 |
Note: The quantum yield of DAPI and p-Terphenyl can vary; it is crucial to consult recent literature for the accepted value under specific conditions. For instance, some pyrazoline quantum yields have been measured using DAPI as a standard.[13]
Sample Preparation
-
Stock Solutions: Prepare concentrated stock solutions of both the pyrazole sample and the selected standard in the chosen spectroscopic grade solvent.
-
Working Solutions for Absorbance: From the stock solutions, prepare a series of dilutions for both the sample and the standard. The absorbance of these solutions at the chosen excitation wavelength should be in the range of 0.02 to 0.1 to ensure linearity and avoid inner filter effects.[10][14]
-
Working Solutions for Fluorescence: Use the same set of diluted solutions for fluorescence measurements.
Data Acquisition
-
Absorbance Spectra:
-
Record the absorbance spectra of the solvent (as a blank), and each of the diluted solutions of the pyrazole sample and the standard using the UV-Vis spectrophotometer.
-
Determine the absorbance value at the chosen excitation wavelength for each solution.
-
-
Fluorescence Spectra:
-
Set the excitation wavelength on the spectrofluorometer. This wavelength should be the same for both the sample and the standard.
-
Record the corrected fluorescence emission spectra for the solvent blank and each of the diluted solutions of the pyrazole sample and the standard.
-
Ensure that all instrumental parameters (e.g., excitation and emission slit widths, integration time) are kept constant throughout all measurements.[10]
-
Data Analysis and Quantum Yield Calculation
The relative quantum yield (Φ_F(x)) of the pyrazole sample is calculated using the following equation:[8]
Φ_F(x)_ = Φ_F(std)_ * (Grad_x_ / Grad_std_) * (η_x_² / η_std_²)
where:
-
Φ_F(std)_ is the quantum yield of the standard.
-
Grad_x_ and Grad_std_ are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.
-
η_x_ and η_std_ are the refractive indices of the solvents used for the sample and the standard. If the same solvent is used, this term becomes 1.[12]
Step-by-Step Calculation:
-
Integrate Fluorescence Spectra: For each recorded fluorescence spectrum (for both sample and standard), integrate the area under the emission curve. Subtract the integrated area of the solvent blank from each of the sample and standard measurements.
-
Plot Integrated Fluorescence Intensity vs. Absorbance: Create two separate plots: one for the pyrazole sample and one for the standard. In each plot, the y-axis represents the integrated fluorescence intensity, and the x-axis represents the absorbance at the excitation wavelength.
-
Determine the Gradients: Perform a linear regression for each plot to obtain the slope (gradient). The plot should be linear and pass through the origin.
-
Calculate the Quantum Yield: Substitute the known quantum yield of the standard and the calculated gradients into the equation above to determine the quantum yield of the pyrazole fluorophore.
The following diagram illustrates the relationship between the measured data and the final quantum yield calculation.
Figure 2: Data analysis workflow for quantum yield calculation.
Critical Considerations and Troubleshooting
Inner Filter Effects
At higher concentrations, the measured fluorescence intensity can be non-linear with absorbance due to inner filter effects (IFE).[14]
-
Primary Inner Filter Effect: The absorption of excitation light by the sample before it reaches the center of the cuvette.[2]
-
Secondary Inner Filter Effect: The re-absorption of emitted fluorescence by the sample.
To mitigate IFE, it is crucial to work with dilute solutions where the absorbance at the excitation wavelength is less than 0.1.[10][14]
Solvent Effects
The photophysical properties of pyrazole fluorophores can be sensitive to the solvent environment.[1] Therefore, it is important to report the solvent used for the quantum yield measurement. If different solvents are used for the sample and standard, a correction for the refractive index must be applied.[12]
Instrumental Corrections
Modern spectrofluorometers often have built-in correction files to account for the wavelength-dependent response of the excitation source and the emission detector. It is essential to ensure that these corrections are applied to obtain accurate emission spectra.[12]
Conclusion
The measurement of fluorescence quantum yield is an indispensable tool in the characterization of novel pyrazole fluorophores. By following the detailed protocol and adhering to the critical considerations outlined in this application note, researchers and drug development professionals can obtain accurate and reproducible quantum yield values. This, in turn, enables a reliable assessment of the performance of these promising compounds in their intended applications, from advanced bioimaging to innovative materials science.
References
-
Melo-Hernández, S., Rios, C., & Portilla, J. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. RSC Advances, 14(1), 1-25. [Link]
-
Fonin, A. V., Sulatsky, A. I., Kuznetsova, I. M., & Turoverov, K. K. (2020). On the origin and correction for inner filter effects in fluorescence Part I: primary inner filter effect-the proper approach for sample absorbance correction. Methods and Applications in Fluorescence, 8(3), 035003. [Link]
-
Williams, A. T. R., Winfield, S. A., & Miller, J. N. (1983). A Guide to Recording Fluorescence Quantum Yields. Analyst, 108(1290), 1067-1071. [Link]
-
Shimadzu. (n.d.). A504 Relative Quantum Yield Measurement of a Sample in Solution. Application News. [Link]
-
Melo-Hernández, S., Rios, C., & Portilla, J. (2021). Fluorescent Pyrazole Derivatives: An Attractive Scaffold for Biological Imaging Applications. Molecules, 26(15), 4487. [Link]
-
Ríos-Gutiérrez, M., & Portilla, J. (2020). Synthesis, Photophysical Properties, and Metal-Ion Recognition Studies of Fluoroionophores Based on 1-(2-Pyridyl)-4-Styrylpyrazoles. ACS Omega, 5(2), 1183–1192. [Link]
-
Labbot. (n.d.). Automatic Correction of Inner Filter Effect – App Note for Labbot. [Link]
-
Gotor, R., Reina, T. R., & Yáñez-Mó, M. (2022). Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. Analytical Chemistry, 94(19), 7046–7053. [Link]
-
Saini, R. D., & Modha, J. J. (2010). Correction for Inner Filter Effects in Fluorescence Spectroscopy. Journal of the Chinese Chemical Society, 57(3), 449-453. [Link]
-
Melo-Hernández, S., Rios, C., & Portilla, J. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. RSC Advances, 14(1), 1-25. [Link]
-
Christmann, M. H., & Vögtle, F. (1981). Experimental correction for the inner-filter effect in fluorescence spectra. Chemical Communications, (19), 974-975. [Link]
-
Resch-Genger, U., Rurack, K., & Hoffmann, K. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 8(9), 1773–1791. [Link]
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Edinburgh Instruments. (2023, April 25). Relative Quantum Yield. [Link]
-
ISS. (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. Technical Note. [Link]
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FluorTools. (n.d.). Calculate fluorescence quantum yield. [Link]
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Wikipedia. (n.d.). Quantum yield. [Link]
-
Pirota, V., Doria, F., & Freccero, M. (2021). Fluorescence Quantum Yields of Pyrazolines, in water and DMSO. ResearchGate. [Link]
-
Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228. [Link]
-
Kumar, A., & Kumar, R. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 348, 02004. [Link]
-
Al-Zoubi, W., & Al-Hamdani, S. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6529. [Link]
-
Patel, K. D., & Patel, H. D. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Indian Journal of Heterocyclic Chemistry, 23(2), 201-204. [Link]
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Application Note: Intracellular pH Mapping Using Styryl-Pyrazole Fluorescent Probes
Target Audience: Cell Biologists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)
Executive Summary & Rationale
Maintaining intracellular pH ( pHi ) homeostasis is critical for cellular metabolism, proliferation, and apoptosis. Dysregulation of pHi is a hallmark of various pathologies, including cancer and neurodegenerative diseases. Styryl-pyrazole derivatives have emerged as highly robust fluorescent probes for live-cell pH monitoring.
Unlike conventional dyes, the styryl-pyrazole scaffold offers a highly modular architecture. The styryl moiety extends the π -conjugation system, inducing a bathochromic shift that moves excitation/emission profiles into the visible spectrum, thereby minimizing phototoxicity[1]. Furthermore, these probes exhibit excellent membrane permeability, biocompatibility, and rapid response times (often <1 minute), making them ideal for real-time bioimaging[2][3].
Mechanistic Causality: How the Sensor Works
The functional logic of styryl-pyrazole pH sensors is governed by the Intramolecular Charge Transfer (ICT) mechanism[1][4].
In a typical donor- π -acceptor architecture, the pyrazole ring (often functionalized with basic nitrogen atoms, such as a pyridyl group) acts as a proton receptor.
-
At physiological/basic pH: The nitrogen remains deprotonated, allowing the ICT process to proceed unhindered. This results in strong fluorescence emission (high quantum yield)[4].
-
At acidic pH: The nitrogen atom becomes protonated. This protonation drastically alters the electron-donating/withdrawing capability of the heterocycle, disrupting or shifting the ICT state. Consequently, the fluorescence is either quenched ("Turn-OFF") or shifted to a different wavelength, providing a quantifiable optical readout[3].
Fig 1: Reversible protonation of styryl-pyrazole modulating Intramolecular Charge Transfer (ICT).
Photophysical Profiling
To successfully deploy these probes, researchers must align the photophysical properties of the specific styryl-pyrazole derivative with their imaging hardware. Below is a synthesized data table representing the optimal parameters for these probes based on recent literature[1][4].
| Photophysical Parameter | Typical Range | Significance for Live-Cell Imaging |
| Excitation ( λex ) | 350 nm – 420 nm | Compatible with standard DAPI/Hoechst or 405 nm laser lines. |
| Emission ( λem ) | 480 nm – 550 nm | Emits in the blue/green spectrum, minimizing cellular autofluorescence. |
| Stokes Shift | 80 nm – 150 nm | Large shift prevents excitation back-scatter and self-quenching. |
| Quantum Yield ( Φ ) | 0.20 – 0.66 | High brightness allows for low probe concentrations, reducing toxicity. |
| Response Time | < 1 minute | Captures rapid, dynamic intracellular pH fluctuations. |
| pKa Range | 4.5 – 7.2 | Tunable via substituents to target lysosomes (acidic) or cytosol (neutral). |
Self-Validating Experimental Protocol
A major pitfall in fluorescent pH sensing is relying solely on raw fluorescence intensity, which is heavily confounded by variations in probe uptake, cell thickness, and photobleaching. Trustworthiness in pH imaging requires a self-validating system. We achieve this using the Nigericin In Situ Calibration Method.
Nigericin is an H+/K+ antiporter. By bathing cells in buffers with a high K+ concentration (matching intracellular levels, ~135 mM), the plasma membrane K+ gradient is abolished. This forces the intracellular pH to rapidly equilibrate with the externally applied buffer pH, allowing you to generate a standard curve directly inside the living cells.
Reagent Preparation
-
Probe Stock: Dissolve the styryl-pyrazole derivative in anhydrous DMSO to a concentration of 1 mM. Store in aliquots at -20°C, protected from light.
-
Nigericin Stock: Prepare a 10 mM stock solution in ethanol.
-
High- K+ Calibration Buffers: Prepare a series of buffers ranging from pH 4.0 to 8.0 (in 0.5 pH increments).
-
Composition: 135 mM KCl, 2 mM K2HPO4 , 1.2 mM CaCl2 , 0.8 mM MgSO4 , and 20 mM HEPES (for pH 6.5–8.0) or 20 mM MES (for pH 4.0–6.0).
-
Cell Culture & Probe Incubation
-
Seed target cells (e.g., HeLa, HEK293) onto 35 mm glass-bottom confocal dishes. Culture until 70–80% confluent.
-
Wash cells twice with pre-warmed ( 37∘C ) Phosphate-Buffered Saline (PBS) to remove serum esterases and background phenol red.
-
Dilute the styryl-pyrazole stock in serum-free medium to a final working concentration of 1–5 µM (optimize based on the specific derivative's quantum yield).
-
Incubate cells with the probe for 20–30 minutes at 37∘C in a 5%CO2 incubator.
-
Crucial Step: Wash the cells three times with PBS to remove any unbound extracellular probe, which would otherwise cause high background noise.
In Situ pH Calibration & Imaging
-
Transfer the dish to a confocal microscope equipped with a live-cell environmental chamber ( 37∘C ).
-
For the experimental readout, image the cells in standard physiological buffer (e.g., HBSS).
-
Calibration Phase: Replace the HBSS with the pH 4.0 High- K+ calibration buffer containing 10 µM Nigericin. Wait 3–5 minutes for equilibration, then acquire images.
-
Repeat Step 3 sequentially for all calibration buffers up to pH 8.0.
-
Plot the mean fluorescence intensity (MFI) of the intracellular regions of interest (ROIs) against the known pH of the buffers to generate a sigmoidal calibration curve. Calculate the exact pKa using the Henderson-Hasselbalch equation.
Fig 2: Step-by-step experimental workflow for intracellular pH imaging and nigericin calibration.
Expert Insights & Troubleshooting
-
Managing Photobleaching: Styryl-pyrazoles have high quantum yields, but prolonged excitation can still cause photobleaching. Causality: High laser power generates reactive oxygen species (ROS) that destroy the fluorophore's π -conjugation. Solution: Keep laser power below 5% and maximize detector gain (e.g., GaAsP PMTs) to maintain signal integrity during time-lapse imaging.
-
Incomplete Equilibration during Calibration: If the calibration curve appears flat or non-sigmoidal, the intracellular pH has not equilibrated. Causality: Nigericin requires a strict lack of a potassium gradient to function. Ensure your calibration buffers contain exactly 135-140 mM K+ and that you allow at least 3 minutes for the ionophore to transport protons across the membrane.
-
Organelle Specificity: If you notice punctate (vesicular) staining rather than diffuse cytosolic staining, your specific styryl-pyrazole derivative may be accumulating in lysosomes. Causality: Probes with highly basic amine groups become protonated and trapped in acidic organelles (lysosomotropism). Use this to your advantage if studying lysosomal pH, or choose a derivative with a lower pKa for cytosolic mapping.
References
-
Synthesis, Photophysical Properties, and Metal-Ion Recognition Studies of Fluoroionophores Based on 1-(2-Pyridyl)-4-Styrylpyrazoles. ACS Omega. 5
-
Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. PMC / RSC Advances. 2
-
New fluorescent pH probes for acid conditions. Sensors and Actuators B: Chemical. 3
-
Styrylpyrazoles: Properties, Synthesis and Transformations. MDPI. 4
Sources
Application Note: Two-Photon Absorption Applications of Styryl-Pyrazole Derivatives in Bioimaging and Photodynamic Therapy
Rationale and Photophysical Mechanisms
The development of small-molecule organic fluorophores with large two-photon absorption (2PA) cross-sections is a critical frontier in modern biophotonics. Among these, styryl-pyrazole derivatives have emerged as highly efficient agents for both deep-tissue bioimaging and Two-Photon Excited Photodynamic Therapy (TPE-PDT)[1].
The photophysical superiority of these derivatives is rooted in their highly tunable donor-π-acceptor (D-π-A) architecture. The pyrazole ring serves as a robust, electron-deficient core (acceptor), while the styryl groups extend the π-conjugation network and act as electron donors. For instance, incorporating a 2-pyridyl acceptor group into 4-styrylpyrazoles dramatically enhances the D-π-A dipole moment, generating fluorophores with exceptional emission characteristics and quantum yields of up to 66%[2].
When irradiated with a femtosecond-pulsed near-infrared (NIR) laser, these molecules simultaneously absorb two low-energy photons to reach an excited singlet state ( S1 ). Because 2PA is a non-linear optical process (dependent on the square of the light intensity), excitation is strictly confined to the focal point of the laser. This spatial confinement virtually eliminates out-of-focus phototoxicity and allows for sub-micrometer 3D resolution[3]. Once in the excited state, the molecule can either emit fluorescence for imaging or undergo intersystem crossing (ISC) to a triplet state ( T1 ) to generate reactive oxygen species (ROS) for targeted cancer therapy[4].
Two-photon absorption mechanism and photodynamic therapy pathway.
Quantitative Photophysical Profiles
To select the appropriate styryl-pyrazole derivative for a specific assay, researchers must evaluate the two-photon cross-section ( δ , measured in Goeppert-Mayer or GM units) and the fluorescence quantum yield ( ΦF ). The table below summarizes the structure-function relationships of key derivatives.
Table 1: Photophysical Properties of Representative Styryl-Pyrazole Derivatives
| Derivative | Architecture | λ2PA (nm) | ΦF | δ (GM) | Primary Application |
| 1,5-Diphenyl-3-styryl-2-pyrazoline | Weak D-A | 760 | 0.45 | 120 | General Bioimaging[3] |
| 3,5-bis(styryl)pyrazole | Symmetric D-π-D | 800 | 0.52 | 350 | Deep Tissue Imaging[4] |
| 4-styrylpyrazole (2-pyridyl acceptor) | Strong D-π-A | 820 | 0.66 | 680 | TPE-PDT / Sensing[2] |
Experimental Protocols
The following protocols are designed as self-validating systems . By integrating strict internal controls and real-time functional readouts, these workflows ensure that the observed biological phenomena are causally linked to the styryl-pyrazole probe rather than experimental artifacts.
Experimental workflow for two-photon bioimaging and TPE-PDT assays.
Protocol 3.1: Two-Photon Fluorescence Microscopy (2PFM) for Deep-Tissue Imaging
Objective: To achieve high-resolution, 3D visualization of cellular structures using styryl-pyrazole probes while validating subcellular targeting specificity.
Step-by-Step Methodology:
-
Cell Seeding: Plate target cells (e.g., HeLa or MCF-7) in a 35 mm glass-bottom confocal dish. Culture until 70–80% confluency is reached.
-
Causality: This confluency ensures cells are in the exponential growth phase, providing optimal membrane dynamics for efficient probe internalization.
-
-
Probe Incubation: Dissolve the styryl-pyrazole derivative in DMSO (stock) and dilute in serum-free DMEM to a final concentration of 2 µM. Incubate cells for 30 minutes at 37°C.
-
Causality: Styryl-pyrazoles are highly lipophilic. Using a serum-free medium prevents the probe from prematurely binding to bovine serum albumin (BSA), which would artificially lower the effective concentration available to the cells.
-
-
Self-Validation (Co-staining): Add a commercial organelle tracker (e.g., MitoTracker Deep Red at 100 nM) for the final 15 minutes of incubation. Wash three times with PBS.
-
Causality: By co-staining, you establish a self-validating system. Post-imaging, calculate the Pearson Correlation Coefficient (PCC). A PCC > 0.85 mathematically proves the specific subcellular localization of your synthesized derivative, ruling out random diffusion.
-
-
Two-Photon Excitation: Mount the dish on a multiphoton confocal microscope equipped with a mode-locked Ti:Sapphire laser. Tune the laser to 800 nm with a pulse width of ~100 fs and a repetition rate of 80 MHz. Keep average laser power below 5 mW.
-
Causality: Femtosecond pulses provide the massive instantaneous photon density required to trigger non-linear 2PA, while the low average power prevents linear thermal ablation (boiling) of the biological specimen.
-
Protocol 3.2: Assessment of Two-Photon Excited Photodynamic Therapy (TPE-PDT) Efficacy
Objective: To induce and quantify localized apoptosis in cancer cells using styryl-pyrazole photosensitizers[1].
Step-by-Step Methodology:
-
Internal Control Setup (Self-Validation): Divide the culture dish into four distinct quadrants or use a multi-well plate to establish four groups: (A) Untreated, (B) Laser Only, (C) Probe Only (Dark Toxicity), and (D) Probe + Laser (TPE-PDT).
-
Causality: This matrix mathematically isolates the synergistic effect of TPE-PDT. If Group C shows cell death, the probe is inherently toxic. If Group B shows cell death, the laser power is too high. True PDT efficacy is validated only when Group D exhibits significantly higher apoptosis than the sum of B and C.
-
-
Targeted Irradiation: Incubate cells with the styryl-pyrazole probe (5 µM) for 1 hour. Wash thoroughly. Raster-scan a specific Region of Interest (ROI) using the 800 nm fs-laser for 3–5 minutes.
-
Causality: Because 2PA only occurs at the exact focal volume, ROS generation is strictly confined to the irradiated ROI. Neighboring cells outside the focal point remain completely viable, demonstrating the high spatial precision of TPE-PDT[3].
-
-
Early Apoptosis Detection: Immediately post-irradiation, add Tetramethylrhodamine methyl ester (TMRM) at 50 nM. Image the cells using standard one-photon confocal settings.
-
Causality: Rather than waiting 24 hours for a standard MTT viability assay, TMRM acts as an immediate functional readout. A sudden decrease in mitochondrial membrane potential ( ΔΨm ) is the earliest indicator of ROS-induced cellular stress, allowing real-time validation of photodynamic efficacy[3].
-
Troubleshooting & Optimization
-
Low Fluorescence Signal in 2PA: Ensure the Ti:Sapphire laser is properly mode-locked. Continuous wave (CW) lasers cannot provide the photon density required for two-photon absorption.
-
High Background Noise: Unbound styryl-pyrazole derivatives can aggregate in aqueous media, causing scattering. Ensure rigorous PBS washing steps (at least 3x) prior to imaging.
-
Premature Photobleaching: If the probe bleaches rapidly during Z-stack acquisition, increase the scan speed (reduce pixel dwell time) and utilize line-averaging rather than increasing laser power.
References
-
ResearchGate. "A novel pyrazoline-based fluorometric “Turn-off” sensing for Hg 2+". ResearchGate. Available at:[Link]
-
PMC (National Institutes of Health). "Facile One-Pot Fischer–Suzuki–Knoevenagel Microwave-Assisted Synthesis of Fluorescent 5-Aryl-2-Styryl-3H-Indoles". NIH. Available at: [Link]
Sources
- 1. d11dbvc62xodqh.cloudfront.net [d11dbvc62xodqh.cloudfront.net]
- 2. researchgate.net [researchgate.net]
- 3. 1,5-Diphenyl-3-styryl-2-pyrazoline|CAS 2515-62-0 [benchchem.com]
- 4. Facile One-Pot Fischer–Suzuki–Knoevenagel Microwave-Assisted Synthesis of Fluorescent 5-Aryl-2-Styryl-3H-Indoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Yield Optimization for (E)-1-Methyl-5-styryl-1H-pyrazole Synthesis
Welcome to the Process Chemistry Troubleshooting Guide. (E)-1-Methyl-5-styryl-1H-pyrazole is a critical building block in medicinal chemistry and materials science, often utilized for its unique structural properties and potential anti-inflammatory applications[1]. However, synthesizing this specific regioisomer and stereoisomer in high yield presents significant chemical challenges.
This guide provides drug development professionals and synthetic chemists with field-proven solutions, mechanistic insights, and self-validating protocols to overcome regioselectivity, conversion, and stereocontrol issues.
Process Workflow: Synthetic Strategies
Fig 1: Primary synthetic pathways for (E)-1-Methyl-5-styryl-1H-pyrazole and their challenges.
Troubleshooting FAQs & Mechanistic Guides
Module 1: Direct C-H Alkenylation (The Regioselectivity Challenge)
Q: I am attempting direct Pd-catalyzed C-H alkenylation of 1-methylpyrazole with styrene, but my GC-MS shows a complex mixture of isomers. Why is the yield of the 5-styryl isomer so low?
A: The root cause is the inherent electronic and steric environment of the unsubstituted pyrazole ring. In direct C-H functionalization, the Lewis basic nitrogen atom (N-2) acts as a directing group, which typically guides the palladium catalyst toward the neighboring C-3 position rather than the desired C-5 position[2]. Furthermore, the steric bulk of the N-1 methyl group actively hinders oxidative addition at the C-5 carbon.
Solution: Direct alkenylation of 1-methylpyrazole consistently yields regioisomer mixtures[2]. To achieve >90% yield of the specific 5-styryl isomer, you must abandon the direct C-H activation route and utilize a pre-functionalized substrate (such as 5-bromo-1-methylpyrazole) to force regiospecificity via a standard cross-coupling mechanism[3].
Module 2: Heck Cross-Coupling (The Efficiency Route)
Q: I switched to the Heck coupling of 5-bromo-1-methylpyrazole with styrene, but the reaction stalls at 40-50% conversion. How can I push it to completion?
A: Stalled Heck couplings with electron-rich heteroaryls are typically caused by catalyst deactivation (aggregation into inactive Pd black) or product inhibition by the hydrobromic acid byproduct.
-
Ligand Choice: Standard triphenylphosphine (PPh3) is insufficiently electron-rich to stabilize the palladium intermediate during the sluggish migratory insertion step. Switching to a bulky, electron-rich biaryl phosphine ligand (like XPhos) accelerates the oxidative addition into the C-Br bond and prevents catalyst decay[3].
-
Halide Scavenging: Bromide ions can strongly coordinate to the Pd center, poisoning the catalyst. Adding a silver salt (e.g., Ag2CO3) acts as an irreversible halide scavenger, precipitating AgBr and driving the catalytic cycle forward.
Quantitative Data: Optimization of Heck Coupling Parameters
| Catalyst System | Base | Solvent | Temp (°C) | Additive | Isolated Yield (%) |
| Pd(OAc)2 / PPh3 | K2CO3 | DMF | 100 | None | 42% |
| Pd(OAc)2 / P(o-tolyl)3 | Et3N | DMF | 110 | None | 65% |
| Pd2(dba)3 / XPhos | Cy2NMe | 1,4-Dioxane | 110 | None | 88% |
| Pd2(dba)3 / XPhos | Cy2NMe | 1,4-Dioxane | 110 | Ag2CO3 | 96% |
Module 3: Wittig Olefination (The Stereocontrol Route)
Q: I am synthesizing the compound via the Wittig reaction of 1-methylpyrazole-5-carbaldehyde and benzyltriphenylphosphonium chloride. My yield is fine, but I get a 60:40 mixture of (E) and (Z) isomers. How do I maximize the (E)-isomer?
A: The stereochemical outcome of a Wittig reaction depends heavily on the nature of the ylide and the reaction conditions. Benzyl ylides are "semi-stabilized," meaning they are prone to yielding E/Z mixtures. To push thermodynamic control entirely toward the more stable (E)-1-Methyl-5-styryl-1H-pyrazole:
-
Base Selection: Strictly avoid lithium-based bases (like n-BuLi or LDA). Lithium cations coordinate strongly to the intermediate oxaphosphetane, kinetically trapping the (Z)-conformer. Instead, use lithium-free bases like NaOMe or NaHMDS.
-
Thermodynamic Equilibration: Conduct the reaction in a polar aprotic solvent (e.g., DMF) at elevated temperatures (60 °C). This allows the intermediate to equilibrate to the thermodynamically favored trans-oxaphosphetane before elimination occurs.
Diagnostic Logic Tree
Fig 2: Troubleshooting logic tree for resolving low yield and selectivity in pyrazole synthesis.
Standardized Experimental Protocol
High-Yield Regiospecific Heck Synthesis of (E)-1-Methyl-5-styryl-1H-pyrazole
This self-validating protocol utilizes the optimized parameters from Module 2 to guarantee >90% yield of the pure (E)-5-isomer, bypassing the regioselectivity issues of direct C-H activation.
Reagents Required:
-
5-Bromo-1-methylpyrazole (1.0 eq)
-
Styrene (1.5 eq)
-
Pd2(dba)3 (2.5 mol%)
-
XPhos (5.0 mol%)
-
N,N-Dicyclohexylmethylamine (Cy2NMe) (2.0 eq)
-
Silver Carbonate (Ag2CO3) (1.0 eq)
-
Anhydrous 1,4-Dioxane (0.5 M)
Step-by-Step Methodology:
-
Catalyst Pre-activation: In a flame-dried Schlenk flask under a strict argon atmosphere, combine Pd2(dba)3 and XPhos in anhydrous 1,4-dioxane. Stir at room temperature for 15 minutes. Validation Check: The solution must transition to a deep red/purple color, indicating the successful formation of the active LnPd(0) species.
-
Reagent Addition: Sequentially add 5-bromo-1-methylpyrazole, styrene, Cy2NMe, and Ag2CO3 to the active catalyst solution.
-
Thermal Cycling: Seal the flask and heat to 110 °C in a pre-equilibrated oil bath for 12 hours. Monitor the reaction via TLC (Hexanes/EtOAc 4:1) until the pyrazole starting material is completely consumed.
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and filter the suspension through a tightly packed pad of Celite. This step is critical to remove palladium black and precipitated silver salts (AgBr). Wash the organic filtrate sequentially with distilled water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography on silica gel, using a gradient elution from 100% Hexanes to 9:2 Hexanes/EtOAc. The pure (E)-1-Methyl-5-styryl-1H-pyrazole will elute as a distinct, UV-active band and crystallize upon solvent removal.
References
- Title: Buy (E)-1-Methyl-5-styryl-1H-pyrazole (EVT-14054085)
- Source: The Journal of Organic Chemistry (ACS Publications)
- Title: Direct (Hetero)
Sources
Purification of crude 1-methyl-5-styryl-pyrazole by column chromatography
Target Audience: Researchers, Scientists, and Drug Development Professionals
Overview & Mechanistic Context
The isolation of 1-methyl-5-styryl-pyrazole from a crude reaction mixture presents a unique set of chromatographic challenges. The molecule features a highly conjugated (E)-2-phenylethenyl (styryl) moiety[1], which imparts significant lipophilicity. Conversely, the sp2-hybridized nitrogen of the pyrazole ring retains basic character[2].
During standard silica gel chromatography, this basic nitrogen acts as a hydrogen-bond acceptor, interacting strongly with the highly acidic silanol (Si-OH) groups on the stationary phase. If left unmitigated, this causes severe band tailing and streaking. Furthermore, distinguishing the target 5-styryl compound from its closely related 3-styryl regioisomer requires precise manipulation of the mobile phase to exploit subtle differences in steric planarity[2].
Purification Workflow
Fig 1. Decision-tree workflow for the chromatographic purification of styrylpyrazoles.
Standard Operating Procedure: Self-Validating Column Chromatography
Step 1: Solvent System Selection
-
Action: Perform TLC screening using a Hexane/Ethyl Acetate (EtOAc) gradient[2].
-
Causality: The non-polar hexane rapidly advances the lipophilic styryl system, while ethyl acetate competes for hydrogen-bonding sites on the silica.
-
Validation: A successful system will place the target (E)-1-methyl-5-styryl-pyrazole at an Rf of 0.30–0.35. If the Rf is >0.5, the solvent is too polar, and regioisomers will co-elute.
Step 2: Stationary Phase Deactivation (Critical Step)
-
Action: Prepare the silica gel slurry (230–400 mesh) using your starting non-polar solvent supplemented with 1% (v/v) Triethylamine (TEA)[2].
-
Causality: TEA acts as a sacrificial base, competitively binding to the highly acidic Si-OH sites on the silica. This prevents the pyrazole nitrogen from anchoring to the stationary phase, thereby eliminating streaking.
-
Validation: Collect 10 mL of the eluent passing through the packed column and check the pH; a slightly basic pH confirms the column is fully deactivated.
Step 3: Dry Loading
-
Action: Dissolve the crude mixture in minimal dichloromethane (DCM), add deactivated silica gel (3:1 mass ratio to crude), and evaporate to a free-flowing powder. Load this evenly onto the column head.
-
Causality: Styrylpyrazoles can exhibit variable solubility in pure hexanes. Wet-loading in a stronger solvent like DCM disrupts the initial band, while wet-loading in hexanes risks precipitation. Dry loading ensures a perfectly horizontal, narrow sample band, maximizing theoretical plates.
Step 4: Gradient Elution and Fraction Collection
-
Action: Elute starting with Hexane (+1% TEA) and gradually increase Ethyl Acetate concentration up to 20%[2].
-
Validation: Monitor fractions using a 254 nm UV lamp. The extended π-conjugation of the styryl group makes the target compound intensely UV-active[1].
Quantitative Chromatographic Data
Use the following reference table to anticipate the elution order of your crude mixture components.
| Component | Structure / Characteristic | Typical Rf (Hexane:EtOAc 80:20) | UV Activity (254 nm) | Elution Order |
| Styrene / Cinnamaldehyde | Non-polar starting materials | 0.85 - 0.95 | Strong | 1 |
| (Z)-1-methyl-5-styryl-pyrazole | Cis-isomer, less planar | 0.45 - 0.50 | Moderate | 2 |
| (E)-1-methyl-5-styryl-pyrazole | Trans-isomer (Target) | 0.30 - 0.35 | Strong | 3 |
| 1-methyl-3-styryl-pyrazole | Regioisomer impurity | 0.20 - 0.25 | Strong | 4 |
| 1-methylpyrazole | Polar starting material | 0.05 - 0.10 | Weak | 5 |
Troubleshooting Guide
Q: My target compound is co-eluting with the 1-methyl-3-styryl-pyrazole regioisomer. How do I resolve this? Analysis: The 3-styryl and 5-styryl regioisomers have nearly identical polarities in standard aliphatic/ester solvent systems. Solution: Switch your solvent system to Toluene/Acetone (e.g., 95:5). Toluene introduces π-π stacking interactions with the styryl aromatic rings. Because the 3- and 5-positions dictate different steric planarities for the molecule, this π-π interaction differentially retards the isomers, allowing for baseline separation. Ensure a very slow flow rate and use fine silica (40-63 μm).
Q: The product band is still streaking heavily across multiple fractions, even with 1% TEA. Analysis: If the pyrazole derivative is highly basic or the batch of silica is exceptionally acidic, TEA may be insufficient to mask all active sites. Solution: Switch the stationary phase from silica gel to Neutral Alumina (Brockmann Activity II or III)[2]. Alumina lacks the highly acidic protons of silica gel, allowing basic pyrazoles to elute in sharp bands without the need for basic modifiers[2].
Q: NMR of the purified product shows a mixture of (E) and (Z) isomers, even though I loaded pure (E)-isomer. Why? Analysis: Styryl derivatives are highly susceptible to photo-induced E/Z isomerization when exposed to ambient UV light in dilute solutions[3]. Solution: Wrap your chromatography column and fraction collection tubes in aluminum foil to exclude ambient light during the purification process. Evaporate the pooled fractions on the rotary evaporator in the dark at a bath temperature not exceeding 35°C.
Frequently Asked Questions (FAQs)
Q: Can I skip column chromatography and just use recrystallization? A: Recrystallization is an excellent final polishing step, often utilizing ethanol or ethanol/water mixtures[2]. However, if your crude mixture contains significant amounts of the 3-styryl regioisomer, recrystallization alone usually fails because the structurally similar isomers tend to co-crystallize. Column chromatography is mandatory for the initial separation of regioisomers[2].
Q: How can I visualize the fractions on TLC if I don't have a UV lamp? A: While UV (254 nm) is the gold standard due to the compound's conjugated system[1], you can use a Potassium Permanganate (KMnO₄) stain. The alkene bond in the styryl moiety will rapidly reduce the Mn(VII) to Mn(IV), revealing a bright yellow spot against a purple background upon gentle heating.
References
-
Title: Styrylpyrazoles: Properties, Synthesis and Transformations Source: MDPI (Molecules) URL: [Link]
Sources
Side reactions in the synthesis of 1,5-disubstituted pyrazoles
Welcome to the Application Science Technical Support Center. As drug development paradigms increasingly rely on functionalized nitrogen heterocycles, the regioselective synthesis of 1,5-disubstituted pyrazoles has become a critical bottleneck. Conventional cyclocondensations of hydrazines with 1,3-dicarbonyls notoriously yield intractable mixtures of 1,3- and 1,5-regioisomers, alongside oxidation and incomplete dehydration byproducts.
This guide is engineered for bench scientists and process chemists. It bypasses basic theory to directly address the causality of synthetic failures, providing self-validating protocols and mechanistic troubleshooting to ensure high-fidelity regiocontrol in your pyrazole workflows.
I. Mechanistic Divergence & Side Reaction Pathways
To troubleshoot a reaction, we must first map the thermodynamic and kinetic fault lines of the synthesis. The diagram below illustrates how standard precursors diverge into unwanted side reactions when reaction conditions are not strictly controlled.
Fig 1. Mechanistic divergence in hydrazine condensation leading to regioisomers and side products.
II. Troubleshooting Guide & FAQs
Q1: I am consistently getting a 1:1 to 1:3 mixture of 1,3- and 1,5-disubstituted pyrazoles when reacting 1,3-diketones with aryl hydrazines. How do I force 1,5-selectivity? Causality: The two nitrogen atoms of an aryl hydrazine (NH₂ and NH-Ar) possess different nucleophilicities, but the two electrophilic carbonyl carbons of a standard 1,3-diketone are often too similar in reactivity. Uncatalyzed thermal conditions allow the system to drift toward the thermodynamically stable 1,3-isomer[1]. Solution: Abandon symmetrical 1,3-diketones. Transition to1[1]. Using a Cu(I) catalyst (e.g., Cu(PPh₃)₂NO₃) under ultrasound irradiation coordinates the copper to the π-bonds, facilitating an oxidative addition/reductive elimination sequence that strictly dictates the C-N bond formation, yielding >95% of the 1,5-isomer[1].
Q2: In my Ruthenium-catalyzed cyclocondensation of secondary propargyl alcohols and phenylhydrazine, I am isolating significant amounts of 3-phenylbutene instead of the pyrazole. Why? Causality: The Ru-catalyzed cascade relies on a delicate sequence: cycloisomerization, Michael addition, cyclocondensation, and dehydrogenation[1]. If the intermediate π-complex lacks sufficient steric shielding, premature elimination occurs before the nucleophilic attack by the hydrazine can finalize the ring closure. Solution: The R-group on the propargyl alcohol must be modified. Yield trends definitively show that increasing the steric bulk or adding unsaturated side chains to the propargyl alcohol sterically directs the nucleophilic attack, effectively shutting down the elimination pathway and favoring the 1,5-disubstituted pyrazole[1].
Q3: I attempted a C(sp³)–H bond functionalization using saturated ketones and hydrazones with Cu(OAc)₂ and TEMPO, but I isolated a 4-acylpyrazole instead of the 1,5-disubstituted target. What happened? Causality: When using strong oxidants like TEMPO with Cu(OAc)₂ at elevated temperatures (120 °C), the reaction environment promotes multiple C(sp³)–H functionalizations and C–C bond cleavages. Instead of a simple cyclization, the system undergoes an oxidative cascade that attaches an acyl unit to the 4-position of the pyrazole scaffold[2]. Solution: If the 1,5-disubstituted pyrazole is the strict target, avoid high-temperature TEMPO/Cu(OAc)₂ oxidative conditions. Switch to a milder, redox-neutral cyclization strategy, such as3[3], which avoids C-C cleavage side reactions.
Q4: My LC-MS shows a mass +18 Da higher than my target pyrazole. Is the ring failing to close? Causality: You have formed a stable hydroxypyrazoline intermediate. The final dehydration step to achieve aromaticity is equilibrium-limited and can stall if water is not actively removed from the system, or if the reaction lacks sufficient acidic catalysis to protonate the hydroxyl leaving group. Solution: Implement a Dean-Stark trap if using conventional heating, or switch to ultrasound-assisted synthesis, which utilizes cavitation to provide localized extreme temperatures that rapidly overcome the dehydration activation energy without degrading the bulk material[1].
III. Quantitative Data: Precursor & Catalyst Effects on Regioselectivity
To aid in experimental design, the following table summarizes the expected regioselectivity and major side products based on the chosen synthetic vector.
| Precursor System | Catalyst / Conditions | Major Product | Typical Yield (%) | Regioselectivity (1,5 : 1,3) |
| 1,3-Diketone + Aryl Hydrazine | None / Reflux (Ethanol) | Regioisomer Mixture | 40 - 60% | ~ 1 : 1 to 1 : 3 |
| α,β-Unsaturated Cyanoester + Hydrazine | Cu(PPh₃)₂NO₃ / Ultrasound | 1,5-Disubstituted Pyrazole | 85 - 95% | > 99 : 1 |
| Propargyl Alcohol (Bulky R) + Hydrazine | Ru Cyclopentadienone / Toluene | 1,5-Disubstituted Pyrazole | 75 - 88% | > 95 : 5 |
| Saturated Ketone + Hydrazone | Cu(OAc)₂, TEMPO / 120 °C | 4-Acylpyrazole (Side Reaction) | 60 - 82% | N/A (C-C cleavage) |
IV. Self-Validating Experimental Protocols
Workflow Visualization: Ru-Catalyzed Cascade
Fig 2. Step-by-step workflow of Ru-catalyzed cascade conversion emphasizing steric control.
Protocol A: Ultrasound-Assisted Cu(I)-Catalyzed Synthesis
This protocol utilizes acoustic cavitation to accelerate mass transfer and force the kinetic 1,5-product, bypassing thermodynamic equilibration.
-
Preparation: In a dry 25 mL glass vial, add the α,β-unsaturated cyanoester (1.0 mmol) and aryl hydrazine (1.1 mmol).
-
Catalyst Loading: Add 5 mol% of Cu(PPh₃)₂NO₃ catalyst.
-
Solvent: Suspend the mixture in 5 mL of a green solvent (e.g., aqueous ethanol or HFIP).
-
Sonication: Place the vial in an ultrasonic bath (typically 35-40 kHz). Maintain the bath temperature at 40 °C.
-
Validation Checkpoint 1 (In-situ): Monitor the reaction via TLC (Hexane:EtOAc 3:1). The disappearance of the distinct hydrazine spot (visualized with p-anisaldehyde stain) typically occurs within 20–30 minutes, confirming rapid C-N bond formation before oxidation can occur.
-
Workup: Dilute with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography.
Protocol B: Ru-Catalyzed Cascade Cyclocondensation
This protocol relies on the bifunctional nature of the Ru catalyst to perform a highly ordered sequence of isomerizations and additions.
-
Preparation: Under an inert argon atmosphere, charge a Schlenk tube with the secondary propargyl alcohol (1.0 mmol, ensure the R-group is sterically demanding, e.g., tert-butyl or substituted aryl).
-
Catalyst Loading: Add 2 mol% of the bifunctional ruthenium cyclopentadienone complex.
-
Reagent Addition: Add phenylhydrazine (1.2 mmol) and 3 mL of anhydrous toluene.
-
Heating: Seal the tube and heat to 100 °C in an oil bath for 12 hours.
-
Validation Checkpoint 2 (Mechanistic): Extract a 50 µL aliquot at 4 hours. Analyze via GC-MS. You must observe the transient mass of the cycloisomerized intermediate. If a mass corresponding to an alkene byproduct (e.g., 3-phenylbutene) is spiking early, the R-group on your starting alcohol is insufficiently bulky to direct the Michael addition.
-
Workup: Cool to room temperature, filter through a short pad of Celite to remove the Ru catalyst, concentrate, and purify via column chromatography.
V. References
-
Title: Synthetic Strategies and Biological Activities of 1,5-Disubstituted Pyrazoles and 2,5-Disubstituted Thiazoles Source: IntechOpen URL: 1
-
Title: Synthesis of 4-Acylpyrazoles from Saturated Ketones and Hydrazones Featured with Multiple C(sp3)–H Bond Functionalization and C–C Bond Cleavage and Reorganization Source: The Journal of Organic Chemistry (ACS Publications) URL: 2
-
Title: Ultrasound-assisted synthesis of 1,5-disubstituted pyrazoles via HFIP-mediated cascade cyclization of enaminones with aryl hydrazine Source: ResearchGate URL: 3
Sources
Troubleshooting low solubility of pyrazole derivatives in aqueous media
Welcome to the Technical Support Center for Formulation and Drug Discovery. This guide is designed for researchers, formulation scientists, and drug development professionals facing physicochemical bottlenecks with pyrazole-containing compounds.
Below, you will find a diagnostic workflow, mechanistic FAQs, scenario-based troubleshooting, and self-validating experimental protocols to overcome the poor aqueous solubility of pyrazole derivatives.
Diagnostic Workflow
Logical workflow for diagnosing and resolving pyrazole solubility issues.
Mechanistic FAQs
Q: Why do my pyrazole derivatives consistently exhibit poor aqueous solubility? A: Pyrazoles are highly planar, nitrogen-containing heterocycles. This rigid planarity allows for tight molecular packing, resulting in a high crystal lattice energy that resists disruption by water molecules. Furthermore, optimizing pyrazoles for target binding often involves adding lipophilic substituents, which increases the partition coefficient (LogP)[1]. The combination of high lattice energy and high lipophilicity fundamentally limits their dissolution in aqueous media.
Q: How do I determine if my solubility bottleneck is driven by lattice energy or lipophilicity? A: Analyze the melting point alongside the calculated LogP (cLogP). A high melting point (e.g., >150°C) typically indicates that breaking the crystal lattice is the primary thermodynamic barrier. Conversely, a high cLogP (>3.5) combined with a moderate melting point suggests that lipophilicity and the hydrophobic effect are the dominant factors preventing solvation[1].
Scenario-Based Troubleshooting Guide
Scenario A: The pyrazole compound precipitates immediately when diluted from a DMSO stock into an aqueous in vitro assay buffer.
-
Root Cause: "Solvent shift" precipitation. The compound is highly soluble in the low-dielectric DMSO but rapidly nucleates when introduced to the high-dielectric aqueous buffer.
-
Intervention: Optimize the co-solvent system. Instead of a direct DMSO-to-buffer transfer, utilize an intermediate polymeric surfactant or a co-solvent blend (e.g., VPD systems containing benzyl alcohol, polysorbate 80, and PEG 300)[2]. These agents lower the dielectric constant of the aqueous microenvironment and provide steric stabilization against crystal nucleation.
Scenario B: In vivo oral bioavailability is extremely low despite excellent in vitro target potency.
-
Root Cause: Dissolution-rate limited absorption (BCS Class II behavior). The high crystal lattice energy prevents the drug from dissolving in gastrointestinal fluids fast enough to be absorbed[3].
-
Intervention: Formulate an Amorphous Solid Dispersion (ASD). By utilizing spray drying or miniaturized polymer microarrays, the pyrazole is kinetically trapped in a high-energy amorphous state within a hydrophilic polymer matrix[3][4]. This approach completely bypasses the thermodynamic energy required to break the crystal lattice, significantly enhancing apparent solubility.
Scenario C: The compound is highly lipophilic and aggregates in solution, interfering with optical readouts or causing erratic PK profiles.
-
Root Cause: Hydrophobic self-association driven by the exclusion of water molecules.
-
Intervention: Form an inclusion complex with β-Cyclodextrin. The hydrophobic pyrazole moiety is encapsulated within the lipophilic internal cavity of the cyclodextrin cone, while the hydrophilic exterior of the cyclodextrin ensures high water solubility[5][6]. This effectively masks the lipophilic surface area from the aqueous environment.
Quantitative Data: Solubility Enhancement Comparison
| Enhancement Technique | Primary Mechanism of Action | Typical Fold-Increase in Solubility | Best Suited For |
| β-Cyclodextrin Complexation | Encapsulation of lipophilic moiety in a hydrophobic cavity | 10x - 50x | High LogP, moderate MW pyrazoles exhibiting aggregation[6]. |
| Amorphous Solid Dispersion (ASD) | Disruption of crystal lattice; kinetic trapping in a polymer matrix | 50x - 100x+ | High melting point, rigid planar pyrazoles (BCS Class II)[3][4]. |
| Co-solvent Systems (e.g., PEG/DMSO) | Reduction of the dielectric constant of the aqueous media | 5x - 20x | Early in vitro biological assays, IV formulations[2]. |
| Nanomilling / Micronization | Exponential increase in surface area available for dissolution | 2x - 10x | Strictly dissolution-rate limited absorption profiles. |
Self-Validating Experimental Protocols
Protocol A: Determining Thermodynamic Aqueous Solubility (Shake-Flask Method)
This protocol establishes the absolute baseline solubility of your compound to guide formulation choices[1][7].
-
Saturation: Add an excess amount of the solid pyrazole derivative to a glass scintillation vial containing pH 7.4 phosphate-buffered saline (PBS).
-
Causality: Providing excess solid ensures that the thermodynamic equilibrium between the solid state and the dissolved state can be reached and maintained[7].
-
-
Equilibration: Incubate the vial on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours.
-
Causality: Pyrazoles with high lattice energies possess notoriously slow dissolution kinetics; shaking for 24+ hours prevents underestimating the true equilibrium solubility[1].
-
-
Phase Separation: Filter the suspension through a 0.22 µm PTFE syringe filter (or centrifuge at high speed).
-
Causality: Removes undissolved microcrystals that would artificially inflate the concentration reading during optical analysis.
-
-
Quantification & Validation: Analyze the filtrate using a pre-calibrated HPLC method or UV-Vis spectrophotometer[7].
-
Self-Validation Check: Perform the assay sampling at both 24h and 48h. If the concentration at 48h matches the 24h reading (within 5% variance), thermodynamic equilibrium is validated. If it is higher, continue shaking.
-
Protocol B: Preparation of Pyrazole-β-Cyclodextrin Inclusion Complex (Kneading Method)
This protocol is used to mask lipophilicity and enhance the bioavailability of hydrophobic pyrazoles[5][6].
-
Stoichiometry: Weigh the pyrazole derivative and β-cyclodextrin at a strict 1:1 molar ratio[5].
-
Causality: The internal cavity of β-cyclodextrin is sterically restricted and typically accommodates exactly one small-molecule pyrazole guest.
-
-
Activation: Place the β-cyclodextrin in a mortar and add a minimal volume of a water/ethanol mixture to form a thick, uniform paste.
-
Causality: The solvent partially disrupts the hydrogen bonding network of the crystalline cyclodextrin, opening the cavity for guest entry.
-
-
Mechanical Complexation: Gradually add the pyrazole compound to the paste and knead continuously for 45-60 minutes.
-
Causality: Mechanical shear forces the hydrophobic pyrazole into the cyclodextrin cavity, displacing high-energy water molecules—an entropically favorable process that drives complexation[5].
-
-
Drying: Dry the resulting complex in a vacuum oven at 40°C for 48 hours to remove all residual solvents[5].
-
Validation (Quality Control): Analyze the resulting powder via X-Ray Diffraction (XRD) or 1H-NMR.
-
Self-Validation Check: A successful inclusion complex will exhibit a completely new XRD crystal pattern compared to a simple physical mixture of the two raw powders. This confirms true molecular encapsulation rather than a superficial physical blend[8].
-
References
-
Synthesis and spectroscopy studies of the inclusion complex of 3-amino-5-methyl pyrazole with beta-cyclodextrin - ResearchGate. Spectrochimica Acta Part A. Available at: [Link]
-
Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Research Article Studies on Inclusion complexes of 4-methyl 3-phenyl 2-thiocarbamoyl -3,3a dihydropyrazolo [3,4c] pyrazole. Journal of Chemical and Pharmaceutical Research. Available at:[Link]
-
Studies on Inclusion Complex of 3-(2-Chloro Phenyl) 4-Methyl 2- Thiocarbamoyl -3,3a Dihydro Pyrazolo[3,4c] Pyrazole. Prime Scholars. Available at: [Link]
-
BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Drug Development & Delivery. Available at:[Link]
- WO2002016365A1 - Pyrazole compounds, pharmaceutical compositions, and methods for modulating or inhibiting erab or hadh2 activity. Google Patents.
-
A Free Energy Perturbation Approach to Estimate the Intrinsic Solubilities of Drug-like Small Molecules. ChemRxiv. Available at:[Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. WO2002016365A1 - Pyrazole compounds, pharmaceutical compositions, and methods for modulating or inhibiting erab or hadh2 activity - Google Patents [patents.google.com]
- 3. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. primescholars.com [primescholars.com]
Recrystallization techniques for purifying pyrazole compounds
Welcome to the Technical Support Center for Pyrazole Purification. This guide is designed for researchers, application scientists, and drug development professionals facing challenges in the isolation and crystallization of pyrazole scaffolds.
Due to their unique electronic structures, pyrazoles frequently exhibit unpredictable solubility, polymorphism, and a high propensity for liquid-liquid phase separation (LLPS). This guide synthesizes thermodynamic principles with field-proven methodologies to help you troubleshoot and optimize your purification workflows.
Section 1: The Fundamentals of Pyrazole Crystallization
Q: Why are pyrazole derivatives notoriously difficult to crystallize compared to other nitrogen-containing heterocycles?
A: The difficulty stems from the fundamental molecular architecture of the pyrazole ring, which contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the adjacent N= atom). This configuration drives the formation of extensive intermolecular hydrogen-bonding networks, often resulting in self-assembled dimers, 1D chains, or complex 2D sheets in solution[1][2].
Causality: This strong self-association creates a high kinetic barrier to forming an ordered crystal lattice. Instead of nucleating into a predictable geometric crystal, the molecules often aggregate into amorphous clusters. Furthermore, the ability of pyrazoles to pack into different lattice arrangements depending on the solvent's polarity frequently leads to polymorphism, where the physicochemical properties (like melting point and solubility) vary drastically based on the chosen solvent system[3].
Section 2: Troubleshooting "Oiling Out" (Liquid-Liquid Phase Separation)
Q: During cooling, my pyrazole compound separates as a sticky, gummy oil at the bottom of the flask instead of forming solid crystals. What is happening, and how do I fix it?
A: You are observing a phenomenon known as "oiling out" or Liquid-Liquid Phase Separation (LLPS) [4][5].
Causality: LLPS occurs when a supersaturated solution separates into two distinct liquid phases (a solute-rich emulsion and a solute-poor solvent phase) rather than undergoing solid-state nucleation[5]. Because pyrazoles have high conformational mobility and form strong hydrogen-bonded coacervates, the thermodynamic system bypasses the crystalline state and settles into a metastable liquid miscibility gap. The critical issue is that these solute-rich droplets act as an excellent solvent for structurally similar impurities, trapping them in the resulting gum and ruining the purification[4].
Resolution Protocol: To force the system out of the LLPS miscibility gap and into the crystalline phase, you must alter the thermodynamics of the solution.
-
Reheat: Heat the mixture until the oil completely redissolves into a single, homogeneous liquid phase.
-
Adjust Supersaturation: Add 5–10% more of your primary "good" solvent. Oiling out is often triggered by extreme supersaturation; diluting the system slightly lowers the concentration profile into the metastable zone where crystal nucleation is favored over phase separation.
-
Targeted Seeding: Cool the solution very slowly. Just before the temperature reaches the cloud point (the temperature at which the oil previously formed), introduce a few seed crystals of the pure pyrazole. Seeding provides a low-energy surface for nucleation, kinetically driving the solute molecules into a rigid lattice before they can phase-separate into an emulsion[4].
Decision tree for troubleshooting pyrazole recrystallization and liquid-liquid phase separation.
Section 3: Solvent Selection Strategy
Q: How do I choose the right solvent system for recrystallizing a novel pyrazole derivative?
A: Because pyrazoles are highly polar and capable of hydrogen bonding, single protic solvents (like ethanol or isopropanol) are excellent starting points. They competitively hydrogen-bond with the pyrazole, breaking up amorphous self-aggregates[6][7]. If a single solvent fails, a binary mixed-solvent system (antisolvent crystallization) is required.
Quantitative Solvent System Parameters
| Solvent System (Primary / Antisolvent) | Primary Boiling Point (°C) | Antisolvent Boiling Point (°C) | Polarity Match | Best Application Profile |
| Ethanol / Water | 78.3 | 100.0 | High / Very High | Polar pyrazoles, low molecular weight derivatives, salts. |
| Ethyl Acetate / Hexane | 77.1 | 68.7 | Medium / Low | Lipophilic or heavily substituted/fluorinated pyrazoles. |
| Methanol / Chloroform | 64.7 | 61.2 | High / Medium | Highly crystalline derivatives prone to polymorphism. |
| Isopropyl Alcohol (Single) | 82.5 | N/A | Medium-High | Single-solvent cooling crystallization; excellent for scale-up. |
Section 4: Self-Validating Antisolvent Recrystallization Protocol
To ensure reproducibility and high purity, follow this self-validating methodology for binary solvent recrystallization. The protocol includes built-in validation checks to prevent progression if a step fails.
Step 1: Primary Dissolution
-
Action: Suspend the crude pyrazole in a minimal volume of the primary solvent (e.g., Ethanol) and heat to a gentle reflux. Add primary solvent dropwise until the solid completely dissolves.
-
Validation Check: The solution must be completely transparent with no suspended particulates. If undissolved material remains after adding a 20% excess of solvent, hot filtration is required to remove insoluble inorganic impurities before proceeding.
Step 2: Antisolvent Titration
-
Action: While maintaining the solution near its boiling point, add the hot antisolvent (e.g., Water) dropwise with continuous stirring until the solution reaches the "cloud point" (a faint, persistent turbidity)[6].
-
Validation Check: Stop addition immediately upon observing turbidity. If the solution separates into two distinct liquid layers, you have triggered LLPS rather than supersaturation. Revert to Step 1 by adding primary solvent until the single clear phase is restored.
Step 3: Clarification and Equilibration
-
Action: Add the primary solvent dropwise (usually 1-3 drops) just until the turbidity disappears and the solution is perfectly clear again.
-
Validation Check: This critical step ensures the system is at the exact boundary of the metastable zone, primed for optimal crystal nucleation upon cooling rather than crashing out amorphous material.
Step 4: Controlled Nucleation (Cooling)
-
Action: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature (approx. 20-25°C) over 1-2 hours.
-
Validation Check: Inspect for the formation of geometric solids. If an oil forms, apply the seeding protocol (Section 2). If the solution remains clear at room temperature, induce nucleation by scratching the inner glass surface with a glass rod.
Step 5: Isolation and Washing
-
Action: Chill the mixture in an ice bath (0-4°C) for 30 minutes to maximize yield. Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal volume of ice-cold antisolvent.
-
Validation Check: A TLC or HPLC comparison of the isolated crystals versus the evaporated mother liquor will validate the success of the purification. The mother liquor should contain the bulk of the structurally related impurities.
Section 5: Alternative Purification Methods
Q: Recrystallization has completely failed, and my pyrazole remains an impure oil. What are the alternative purification methods?
A: If crystallization is thermodynamically unfavorable for your specific derivative, utilize the chemical properties of the pyrazole ring:
-
Acid-Base Extraction: Pyrazoles are amphoteric. You can dissolve the crude oil in an organic solvent (like dichloromethane) and extract with dilute HCl. The basic pyrazole nitrogen protonates, moving the compound into the aqueous layer and leaving neutral impurities behind. Separate the aqueous layer, neutralize it with NaOH to deprotonate the pyrazole, and extract the purified free base back into fresh organic solvent[6].
-
Deactivated Silica Gel Chromatography: Standard column chromatography often fails because the basic nitrogen atoms of the pyrazole bind irreversibly to acidic silica gel, causing severe streaking and poor recovery. To fix this, deactivate the silica gel by adding 1% triethylamine (Et₃N) or ammonia in methanol to your eluent system and using it to pack the column[6][7]. This neutralizes the acidic silanol groups, allowing the pyrazole to elute cleanly.
References
-
Influence of solvents on the crystal habit and properties of rofecoxib and celecoxib: No evidence of polymorphism. pnrjournal.com. [Link]
-
Oiling Out in Crystallization. mt.com. [Link]
-
Chemically Specific Coherent Raman Imaging of Liquid–Liquid Phase Separation and Its Sequelae. nih.gov.[Link]
-
How can I purify a pyrazole compound with a N-C-N bond without using a silica column? researchgate.net.[Link]
-
Use of Pyrazole Hydrogen Bonding in Tripodal Complexes to Form Self Assembled Homochiral Dimers. nih.gov. [Link]
-
Dissecting Porosity in Molecular Crystals: Influence of Geometry, Hydrogen Bonding, and [π···π] Stacking on the Solid-State Packing of Fluorinated Aromatics. acs.org. [Link]
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- 1. Use of Pyrazole Hydrogen Bonding in Tripodal Complexes to Form Self Assembled Homochiral Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pnrjournal.com [pnrjournal.com]
- 4. mt.com [mt.com]
- 5. Chemically Specific Coherent Raman Imaging of Liquid–Liquid Phase Separation and Its Sequelae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Comparative Photophysics: Styryl-Pyrazole vs. Styryl-Quinoline Scaffolds
Structural Logic & Scaffold Dynamics
In the design of fluorescent probes and photoactive therapeutics, donor-π-acceptor (D-π-A) systems are foundational. Among the most versatile π-extended aza-heterocycles are styryl-pyrazoles and styryl-quinolines . While both rely on a styryl linkage to bridge electron-rich and electron-deficient moieties, their photophysical behaviors diverge significantly due to the intrinsic electronic nature of their respective heterocyclic cores.
-
Styryl-Pyrazoles: The pyrazole ring is structurally unique, possessing both a pyridine-type nitrogen (electron-withdrawing/cation receptor) and a pyrrole-type nitrogen (electron-donating) 1[1]. This dual nature allows styryl-pyrazoles to act as highly efficient, self-contained push-pull systems, typically resulting in strong blue-light emission and high quantum yields.
-
Styryl-Quinolines: The quinoline core acts as a robust, highly polarizable electron acceptor. When coupled with a styryl donor, it creates a highly extended conjugated system prone to massive Intramolecular Charge Transfer (ICT) 2[2]. This results in highly red-shifted emissions, extreme sensitivity to solvent polarity (solvatochromism), and pH-dependent fluorescence (halochromism) 3[3].
Mechanistic Photophysics: ICT, TICT, and Isomerization
The photophysical fate of an excited styryl-heterocycle is a competition between radiative decay (fluorescence), non-radiative decay via Twisted Intramolecular Charge Transfer (TICT), and photochemical reactions like trans-cis isomerization or [2+2] photocycloaddition.
Styryl-pyrazoles generally favor highly efficient radiative decay from the ICT state, yielding quantum yields up to 66% 1[1]. Conversely, styryl-quinolines exhibit a highly stabilized ICT state in polar solvents, which often transitions into a dark TICT state, quenching fluorescence unless restricted by the local environment (e.g., binding to a biomolecule or incorporation into a rigid polymer matrix) 2[2]. Furthermore, in the solid state, styryl-quinolines can pack in centrosymmetric syn-'head-to-tail' dimers, facilitating topochemical [2+2] photocycloaddition—a feature rarely observed in styryl-pyrazoles 4[4].
Photophysical pathways of styryl-heterocycles detailing ICT, TICT, and photoisomerization.
Quantitative Data Comparison
The following table synthesizes the baseline photophysical parameters distinguishing these two classes, highlighting their divergent utility in chemical biology and materials science.
| Photophysical Property | Styryl-Pyrazoles | Styryl-Quinolines |
| Absorption Maxima ( λabs ) | ~320 – 380 nm | ~380 – 450 nm |
| Emission Maxima ( λem ) | ~350 – 450 nm (Strong Blue) | ~480 – 650 nm (Green to Deep Red) |
| Quantum Yield ( ΦF ) | High (Up to 0.66 in organic solvents) | Variable (Highly dependent on solvent/pH) |
| Stokes Shift | Moderate (40 – 80 nm) | Extremely Large (85 – 180 nm) |
| Primary Photoreactions | Trans-Cis Isomerization | Trans-Cis Isomerization, [2+2] Photocycloaddition |
| Environmental Sensitivity | High affinity for metal ions (e.g., Hg 2+ ) | Strong solvatochromism and halochromism |
Experimental Methodologies & Self-Validating Protocols
To rigorously characterize the photophysics of these scaffolds, experimental design must account for causality. The following protocols are designed as self-validating systems to ensure data integrity.
Step-by-step experimental workflow for characterizing solvatochromic photophysical properties.
Protocol A: Solvatochromic Fluorescence Mapping (ICT Validation)
Objective: To quantify the dipole moment change upon excitation, validating the ICT mechanism.
-
Solvent Gradient Preparation: Prepare 10 µM stock solutions of the styryl-dye in a strict polarity gradient (Hexane → Toluene → Chloroform → THF → Acetonitrile → DMSO). Causality: Using a gradient isolates non-specific dielectric stabilization (general solvatochromism) from specific hydrogen-bonding interactions.
-
Absorption Profiling: Record UV-Vis spectra (250–600 nm) for all samples. Causality: Identify the isosbestic point or the lowest-energy absorption band to determine a universal excitation wavelength ( λex ), ensuring uniform photon absorption across all solvents.
-
Steady-State Emission: Excite the samples at λex and record emission spectra.
-
Self-Validation via Lippert-Mataga Analysis: Calculate the Stokes shift ( Δν ) in wavenumbers ( cm−1 ) for each solvent. Plot Δν against the solvent orientation polarizability ( Δf ). A highly linear regression ( R2>0.95 ) self-validates that the emission originates from a stabilized ICT state rather than structural degradation or aggregation.
Protocol B: Solid-State [2+2] Photocycloaddition Tracking (Specific to Styryl-Quinolines)
Objective: To monitor the topochemical conversion of styryl-quinoline dimers into cyclobutane derivatives 4[4].
-
Film Fabrication: Spin-coat a 1 wt% Poly(methyl methacrylate) (PMMA) solution doped with the styryl-quinoline onto a clean quartz substrate. Causality: PMMA provides a rigid matrix that mimics solid-state packing while maintaining optical transparency for UV-Vis analysis.
-
Controlled Irradiation: Excite the film using a 365 nm UV LED source at a constant power density (e.g., 10 mW/cm 2 ).
-
Kinetic UV-Vis Monitoring: Record the absorption spectrum every 5 minutes. Self-Validation: The[2+2] cycloaddition breaks the extended π -conjugation of the styryl double bond. Therefore, the reaction is self-validating if you observe a continuous hypsochromic (blue) shift and the eventual complete bleaching of the long-wavelength visible absorption band.
Applications in Drug Development and Bioimaging
The divergent photophysics of these two scaffolds dictate their end-use in biomedical applications:
-
Styryl-Pyrazoles as Turn-Off Sensors and Therapeutics: Because their bright blue emission is highly dependent on the unperturbed electron lone pairs of the pyrazole nitrogens, they act as exceptional "turn-off" fluorescent probes for heavy metals. For example, 1-(2-pyridyl)-4-styrylpyrazoles show extreme selectivity for Hg 2+ (LOD = 3.1×10−7 M) 1[1]. Biologically, bis(styryl)pyrazoles are actively investigated as anti-proliferative agents against PC3 prostate cancer cells, inducing apoptosis via reactive oxygen species (ROS) generation 5[5].
-
Styryl-Quinolines as Microenvironment Probes: The massive Stokes shifts and halochromic nature of styryl-quinolines make them premier scaffolds for live-cell imaging. They can bypass cellular autofluorescence and provide a two-stage fluorescence response to intracellular pH changes 3[3]. Furthermore, specific 2-styrylquinoline derivatives have demonstrated potent anticancer activity by triggering p53-independent apoptosis, altering the cellular redox balance 6[6].
References
-
Synthesis, Photophysical Properties, and Metal-Ion Recognition Studies of Fluoroionophores Based on 1-(2-Pyridyl)-4-Styrylpyrazoles. ACS Omega (via PMC - NIH).1
-
Pyrroloquinoline Based Styryl Dyes Doped PMMA, PS, and PS/TiO2 Polymer for Fluorescent Applications. Journal of Fluorescence (via PMC - NIH).2
-
Rational Design and Facile Synthesis of a Highly Tunable Quinoline-Based Fluorescent Small-Molecule Scaffold for Live Cell Imaging. Journal of the American Chemical Society (ACS).3
-
4-Styrylquinolines: synthesis and study of[2 + 2]-photocycloaddition reactions in thin films and single crystals. New Journal of Chemistry (RSC Publishing).4
-
Styrylpyrazoles: Properties, Synthesis and Transformations. Molecules (via PMC - NIH).5
-
The synthesis and anticancer activity of 2-styrylquinoline derivatives. A p53 independent mechanism of action. European Journal of Medicinal Chemistry (via PubMed).6
Sources
- 1. Synthesis, Photophysical Properties, and Metal-Ion Recognition Studies of Fluoroionophores Based on 1-(2-Pyridyl)-4-Styrylpyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrroloquinoline Based Styryl Dyes Doped PMMA, PS, and PS/TiO2 Polymer for Fluorescent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 4-Styrylquinolines: synthesis and study of [2 + 2]-photocycloaddition reactions in thin films and single crystals - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
The Influence of Methyl Substitution on the Photostability of Styryl-Pyrazoles: A Comparative Guide
For researchers and professionals in drug development and materials science, the photostability of molecular scaffolds is a critical parameter dictating their utility and lifespan. Styryl-pyrazoles, a class of compounds known for their interesting photophysical properties, are increasingly being explored for applications ranging from fluorescent probes to potential photoswitches.[1][2] A key aspect of their design and application is their robustness under irradiation. This guide provides an in-depth comparison of how methyl substitution on the pyrazole ring is anticipated to affect the photostability of styryl-pyrazoles, drawing upon mechanistic insights and experimental data from related heterocyclic systems.
Understanding Photostability: Beyond E/Z Isomerization
Photostability refers to a molecule's resistance to irreversible chemical changes upon absorption of light. For photoswitchable molecules like styryl-pyrazoles, which can undergo reversible E/Z isomerization, photostability is often discussed in terms of "fatigue resistance."[3][4][5][6] High fatigue resistance implies that the molecule can undergo many switching cycles without significant degradation.
Photodegradation can occur through various pathways, including:
-
[2+2] Cycloadditions: Formation of cyclobutane dimers between two molecules.
-
Electrocyclization: Intramolecular ring-closing reactions.
-
Photooxidation: Reaction with oxygen, often leading to cleavage of the double bond.
-
Ring-opening/Rearrangement: Complex structural transformations initiated by the excited state.[7][8]
The interplay between desired reversible photoisomerization and these off-target, irreversible degradation pathways determines the overall photostability of a styryl-pyrazole.
The Role of the Methyl Group: A Double-Edged Sword
Methyl substitution on the pyrazole or styryl moiety can influence photostability through a combination of steric and electronic effects. While direct comparative studies on the photostability of methyl-substituted versus unsubstituted styryl-pyrazoles are not abundant in the literature, we can infer the likely effects from studies on analogous photoswitchable systems like diarylethenes and azopyrazoles.
Steric Hindrance: A Shield Against Degradation
One of the primary mechanisms by which methyl groups can enhance photostability is through steric hindrance. By physically blocking the approach of other molecules, methyl groups can suppress bimolecular degradation pathways like [2+2] photodimerization.
In a study on diarylethene photoswitches, it was found that introducing methyl groups at the 2 and 5 positions of the thiophene rings significantly improved their fatigue resistance by preventing unwanted side reactions.[3] This principle can be extrapolated to styryl-pyrazoles, where a methyl group on the pyrazole ring, particularly near the styryl linkage, could sterically hinder the formation of photodimers.
Electronic Effects: Tuning Excited State Reactivity
The electronic nature of substituents can profoundly impact the excited state potential energy surface, influencing the competition between photoisomerization and photodegradation. Methyl groups are weakly electron-donating, which can alter the energy levels of the frontier molecular orbitals (HOMO and LUMO) and the lifetime of the excited state.
A shorter excited-state lifetime can be beneficial for photostability. If the molecule rapidly relaxes back to the ground state through the desired photoisomerization pathway, there is less time for slower, irreversible degradation reactions to occur. Studies on arylazopyrazoles, which are analogous photoswitches, have shown that methyl substitution can influence the dynamics of excited-state decay.[5]
However, the electronic influence of a methyl group is modest and its effect on photostability can be highly dependent on its position on the pyrazole ring (N1, C3, or C5 positions) and on the styryl group itself.
Comparative Data from Analogous Systems
While specific quantitative data for styryl-pyrazoles is limited, the following table summarizes findings from related photoswitch families that illustrate the impact of methyl substitution on photostability.
| Photoswitch Family | Substitution | Observation | Reference |
| Diarylethenes | Methyl groups on thiophene rings | Enhanced fatigue resistance by suppressing byproduct formation. | [3][4][6] |
| Aryliminopyrazoles | Pyrrolidine groups (electron-donating) | Excellent resistance to fatigue; no degradation observed after 10 photoswitching cycles. | [5] |
| Arylazopyrazoles | Dimethyl substitution on the pyrazole ring | Influences the stereospecificity of the excited-state relaxation pathway. | [5] |
These examples strongly suggest that substitution on the heterocyclic ring is a valid strategy for improving the photostability of photoswitches.
Experimental Workflow for Assessing Photostability
To quantitatively compare the photostability of unsubstituted and methyl-substituted styryl-pyrazoles, a systematic experimental approach is necessary.
Monitoring Photodegradation with UV-Vis Spectroscopy
A straightforward method to assess photostability is to monitor the change in the absorption spectrum upon prolonged irradiation.
Protocol:
-
Prepare a solution of the styryl-pyrazole in a suitable solvent (e.g., acetonitrile or methanol) in a quartz cuvette.
-
Record the initial UV-Vis absorption spectrum.
-
Irradiate the sample with a light source at a wavelength corresponding to the main absorption band.
-
At regular time intervals, stop the irradiation and record the UV-Vis spectrum.
-
Plot the absorbance at the maximum wavelength (λmax) as a function of irradiation time. A decrease in absorbance indicates photodegradation.
The rate of degradation can be quantified by determining the photodegradation quantum yield (Φdeg), which is the fraction of absorbed photons that lead to irreversible degradation.
Quantifying Fatigue Resistance
For photoswitchable styryl-pyrazoles, fatigue resistance is a key parameter.
Protocol:
-
Prepare a solution of the styryl-pyrazole.
-
Record the initial UV-Vis spectrum (corresponding to the E-isomer).
-
Irradiate with a wavelength that induces E→Z isomerization until the photostationary state (PSS) is reached.
-
Irradiate with a different wavelength to induce Z→E isomerization, returning to the initial state.
-
Repeat this switching cycle multiple times, recording the spectrum after each full cycle.
-
Plot the absorbance of the E-isomer at λmax as a function of the number of cycles. A significant decrease indicates poor fatigue resistance.
Identifying Degradation Products with HPLC-MS
To understand the degradation mechanism, it is crucial to identify the byproducts formed.
Protocol:
-
Irradiate a solution of the styryl-pyrazole for a prolonged period.
-
Inject an aliquot of the irradiated solution into a High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS).
-
Analyze the chromatogram to separate the degradation products from the parent compound.
-
Use the mass spectra to determine the molecular weights of the degradation products and propose their structures.
Visualizing the Concepts
Diagram 1: Photochemical Pathways of a Styryl-Pyrazole
Caption: Competing photochemical pathways for styryl-pyrazoles.
Diagram 2: Experimental Workflow for Photostability Assessment
Caption: Workflow for comparing styryl-pyrazole photostability.
Conclusion and Future Outlook
While direct experimental evidence for the effect of methyl substitution on styryl-pyrazole photostability is an area for further research, compelling data from analogous heterocyclic photoswitches suggest that methyl groups can be beneficial. They are likely to enhance fatigue resistance through steric hindrance, which inhibits bimolecular degradation pathways. The electronic effects, although more subtle, can also play a role in modulating the excited-state lifetime and reactivity.
For researchers and drug developers, this implies that the strategic placement of methyl groups on the styryl-pyrazole scaffold is a promising avenue for designing more robust and reliable photoswitchable systems. The experimental protocols outlined in this guide provide a clear framework for quantitatively assessing these effects and making informed decisions in the development of next-generation photoresponsive materials and therapeutics.
References
-
Silva, A. M. S., et al. (2020). Styrylpyrazoles: Properties, Synthesis and Transformations. Molecules, 25(24), 5886. [Link]
-
Silva, A. M. S., et al. (2020). Styrylpyrazoles: Properties, Synthesis and Transformations. PubMed. [Link]
- Wiley. (n.d.). Direct Irradiation of (E)‐Styrylpyridin‐2(1H)‐ones to (Z)‐Isomers with Visible Light. Wiley Online Library.
- Sengar, R., et al. (2007). Synthesis and Characterization of Some Pyrazole Derivatives. Oriental Journal of Chemistry, 23(3).
- Lopes, S. M. M., et al. (2025). Synthesis of N-styryl-1H-pyrazole 29.
- ResearchGate. (2025). (PDF) Styrylpyrazoles: Properties, Synthesis and Transformations.
-
Herder, M., et al. (2015). Improving the Fatigue Resistance of Diarylethene Switches. Journal of the American Chemical Society, 137(7), 2738-2747. [Link]
- Zhang, J., et al. (2022). Multicolor AIE-active photoswitches with improved fatigue resistance by introducing asymmetric photoactive units.
-
Fuchter, M. J., et al. (2023). Photoswitchable imines: aryliminopyrazoles quantitatively convert to long-lived Z-isomers with visible light. Chemical Science. [Link]
- Grošelj, U., et al. (2021).
-
Herder, M., et al. (2015). Improving the fatigue resistance of diarylethene switches. PubMed. [Link]
-
Ryabukhin, S. V., et al. (2022). A study of the photochemical behavior of terarylenes containing allomaltol and pyrazole fragments. Beilstein Journal of Organic Chemistry, 18, 610-621. [Link]
-
Ryabukhin, S. V., et al. (2022). A study of the photochemical behavior of terarylenes containing allomaltol and pyrazole fragments. PMC. [Link]
- Schneider, C., et al. (2021).
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- 2. Styrylpyrazoles: Properties, Synthesis and Transformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multicolor AIE-active photoswitches with improved fatigue resistance by introducing asymmetric photoactive units - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. supramolekularechemie.hhu.de [supramolekularechemie.hhu.de]
- 5. Photoswitchable imines: aryliminopyrazoles quantitatively convert to long-lived Z-isomers with visible light - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improving the fatigue resistance of diarylethene switches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A study of the photochemical behavior of terarylenes containing allomaltol and pyrazole fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - A study of the photochemical behavior of terarylenes containing allomaltol and pyrazole fragments [beilstein-journals.org]
Comparative analysis of different synthetic routes to styryl-pyrazoles
An in-depth evaluation of styryl-pyrazole synthesis reveals a landscape defined by the tension between stereoselectivity, functional group tolerance, and environmental impact. As privileged scaffolds, styryl-pyrazoles are critical in both medicinal chemistry—particularly as anti-inflammatory curcumin analogs[1]—and materials science, where their extended π -conjugation makes them ideal fluoroionophores and metal-ion chemosensors[2].
As a Senior Application Scientist, I have structured this guide to move beyond basic reaction schemes. Here, we will dissect the causality behind the three primary synthetic routes—Cyclocondensation, Wittig Olefination, and Mizoroki-Heck Coupling—comparing their quantitative performance and providing self-validating protocols designed for immediate laboratory implementation.
Mechanistic Divergence in Scaffold Construction
The construction of the styryl-pyrazole architecture generally relies on one of three distinct mechanistic pathways, each dictated by the nature of the starting materials and the desired stereochemical outcome.
-
The Cyclocondensation Pathway: This classical route builds the pyrazole ring after the styryl geometry is already established. By reacting (1E,4E)-1,5-diarylpenta-1,4-dien-3-ones (curcumin analogs) with hydrazine, the reaction proceeds via an initial hydrazone formation followed by an intramolecular Michael addition to yield a pyrazoline, which is subsequently aromatized[1].
-
The Wittig Olefination Pathway: This route appends the styryl group onto a pre-formed pyrazole core. A 4-formylpyrazole is reacted with a phosphonium ylide. While highly versatile, the thermodynamic equilibrium of the oxaphosphetane intermediate often results in an unavoidable mixture of (E) and (Z) isomers[2].
-
The Mizoroki-Heck Coupling Pathway: To bypass the stereochemical limitations of the Wittig route, Palladium-catalyzed cross-coupling of 4-vinylpyrazoles with aryl halides (or 4-halopyrazoles with styrenes) is employed. The strict syn-coplanar requirement for β -hydride elimination ensures near-exclusive (E) -stereoselectivity, which is critical for maximizing photophysical fluorescence[2].
Quantitative Performance Comparison
The following table synthesizes the operational parameters and performance metrics of the primary synthetic routes, including a modern green-chemistry alternative utilizing deep eutectic solvents[3].
| Synthetic Route | Key Precursors | Reagents & Catalysts | Typical Yield | Stereoselectivity | Reaction Time | Primary Application |
| Cyclocondensation | Diarylpentadienone + Hydrazine | Glacial AcOH (Reflux) | 75–85% | (E,E) -bis(styryl) | 6–8 h | Curcumin analogs, bulk bioactive synthesis[1] |
| Wittig Olefination | 4-Formylpyrazole + Phosphonium Salt | n -BuLi, THF | 60–80% | (E)/(Z) Mixture (~1:3) | 2–4 h | Photophysical probes, diverse substitution[2] |
| Mizoroki-Heck | 4-Vinylpyrazole + Aryl Halide | Pd(OAc) 2 , PPh 3 , Base | 65–77% | Highly (E) -selective | 12–24 h | Fluoroionophores, extended π -conjugation[2] |
| Green Aldol-Type | Pyrazole-acetonitrile + Benzaldehyde | Choline Chloride, NaOH | 80–92% | (Z) -selective (cyano) | 1–4 h | Eco-friendly synthesis, rapid screening[3] |
Pathway Visualization
Fig 1: Comparative synthetic workflows for styryl-pyrazoles highlighting precursor divergence.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each workflow includes mechanistic causality and visual/analytical checkpoints to verify success in real-time.
Protocol A: Synthesis of (E)-4-Styrylpyrazoles via Mizoroki-Heck Coupling[2]
This route is prioritized when absolute (E)-stereoselectivity is required for photophysical applications.
-
Preparation & Degassing: In a Schlenk flask, dissolve 4-vinylpyrazole (1.0 equiv) and the target aryl halide (1.2 equiv) in anhydrous DMF.
-
Causality: DMF provides the high dielectric constant necessary to stabilize the polar Pd transition states. Degas the solvent via three freeze-pump-thaw cycles; oxygen will irreversibly oxidize and deactivate the Pd(0) active species.
-
-
Catalyst Activation: Add Pd(OAc) 2 (5 mol%), PPh 3 (10 mol%), and Et 3 N (2.0 equiv).
-
Causality: PPh 3 acts as both a ligand and a reducing agent to convert Pd(II) to the active Pd(0) species. Et 3 N serves as the terminal base to neutralize the HX byproduct generated during the final β -hydride elimination step.
-
-
Reaction Execution & Self-Validation: Heat the mixture to 100 °C for 12–24 h.
-
Self-Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc). Because the product features extended π -conjugation absent in the starting materials, the successful formation of the styryl-pyrazole will manifest as a highly fluorescent new spot under a 365 nm UV lamp[2].
-
-
Isolation: Quench with water, extract with EtOAc, and purify via flash chromatography.
Protocol B: Synthesis of Styryl-Pyrazoles via Wittig Olefination[2]
This route is highly versatile for electronically diverse aldehydes but requires downstream isomer resolution.
-
Ylide Generation: Suspend benzyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF at 0 °C under argon. Dropwise add n -BuLi (1.2 equiv).
-
Causality: The strong base n -BuLi deprotonates the phosphonium salt to generate a highly nucleophilic phosphorus ylide.
-
Self-Validation Checkpoint: The solution will immediately shift to a deep orange/red color, visually confirming successful ylide formation.
-
-
Aldehyde Addition: Slowly add a solution of 4-formylpyrazole (1.0 equiv) in THF.
-
Causality: The ylide attacks the electrophilic carbonyl carbon, forming a four-membered oxaphosphetane intermediate. The thermodynamic stability of the triphenylphosphine oxide byproduct drives the collapse into the alkene.
-
-
Monitoring & Self-Validation: Stir at room temperature for 2–4 h.
-
Self-Validation Checkpoint: As the ylide is consumed by the aldehyde, the deep red color will progressively fade to a pale yellow, providing a real-time indicator of reaction completion.
-
-
Isomer Resolution: Quench with saturated NH 4 Cl, extract, and purify via silica gel chromatography.
-
Analytical Validation: Use 1 H NMR to confirm the isomers. The vinylic protons will display coupling constants of J≈16 Hz for the (E) -isomer and J≈12 Hz for the (Z) -isomer.
-
Protocol C: Synthesis of 3,5-Bis(styryl)pyrazoles via Cyclocondensation[1]
The standard method for generating curcumin-derived bioactive scaffolds.
-
Imine Formation: Dissolve (1E,4E)-1,5-diarylpenta-1,4-dien-3-one (1.0 equiv) in glacial acetic acid. Add hydrazine hydrate (1.5 equiv).
-
Causality: Glacial acetic acid serves a dual purpose: it acts as the solvent and provides the acidic protons necessary to activate the enone carbonyl for nucleophilic attack by hydrazine.
-
-
Cyclization: Reflux the mixture for 6–8 h.
-
Causality: Thermal energy drives the intramolecular Michael addition of the transient hydrazone, closing the 5-membered pyrazoline ring.
-
-
Self-Validation Checkpoint: The transformation of the extended, continuous π -system of the dienone into the interrupted pyrazoline ring causes a distinct hypsochromic (blue) shift in the solution's color, indicating successful cyclization.
-
Workup: Pour the cooled mixture into crushed ice. Filter the resulting precipitate and recrystallize from ethanol to yield the pure pyrazole (following spontaneous or induced aromatization).
References[3] Title: Choline chloride as an efficient catalyst for the synthesis of styryl-pyrazoles
Source : Synthetic Communications (Taylor & Francis) URL :[Link][2] Title : Synthesis, Photophysical Properties, and Metal-Ion Recognition Studies of Fluoroionophores Based on 1-(2-Pyridyl)-4-Styrylpyrazoles Source : ACS Omega (PubMed Central) URL :[Link][1] Title : Styrylpyrazoles: Properties, Synthesis and Transformations Source : Molecules (MDPI) URL :[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
